molecular formula C32H24O10 B15574292 2,3-Dihydroisoginkgetin

2,3-Dihydroisoginkgetin

カタログ番号: B15574292
分子量: 568.5 g/mol
InChIキー: DAZOCAXXKGNMBF-MHZLTWQESA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3-dihydro-4',4'''-di-O-methylamentoflavone is a biflavonoid that is 2,3-dihydroamentoflavone in which the hydroxy groups at positions 4' and 4'' have been replac ed by methoxy groups. It has been isolated from the leaves of Podocarpus macrophyllus var macrophyllus. It has a role as a plant metabolite. It is a biflavonoid, a hydroxyflavone, a hydroxyflavanone, a methoxyflavanone and a methoxyflavone. It is functionally related to an amentoflavone.
2,3-Dihydroisoginkgetin has been reported in Cycas circinalis and Podocarpus macrophyllus with data available.

特性

IUPAC Name

8-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-methoxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24O10/c1-39-18-6-3-15(4-7-18)26-14-24(38)31-22(36)12-21(35)29(32(31)42-26)19-9-16(5-8-25(19)40-2)27-13-23(37)30-20(34)10-17(33)11-28(30)41-27/h3-12,14,27,33-36H,13H2,1-2H3/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZOCAXXKGNMBF-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5CC(=O)C6=C(C=C(C=C6O5)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)[C@@H]5CC(=O)C6=C(C=C(C=C6O5)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2,3-Dihydroisoginkgetin: A Technical Overview of its Chemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biflavonoid 2,3-Dihydroisoginkgetin, covering its chemical structure, physicochemical properties, and known biological activities. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Identity and Structure

This compound is a naturally occurring biflavonoid that has been isolated from plants such as Metasequoia glyptostroboides and the leaves of Ginkgo biloba L. Its chemical structure is characterized by two flavonoid moieties linked together. The molecular formula of this compound is C₃₂H₂₄O₁₀.

CAS Number: 828923-27-9[1][2][3][4]

Synonyms: 4H-1-Benzopyran-4-one, 2-[3-[5,7-dihydroxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]-4-methoxyphenyl]-2,3-dihydro-5,7-dihydroxy-, (2S)-

The fundamental structure consists of two flavone (B191248) units, one of which is a dihydroflavone, connected by a carbon-carbon bond. This structural complexity contributes to its specific biological activities.

Physicochemical and Biological Data

The following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
Molecular Weight 568.527 g/mol [2]
Molecular Formula C₃₂H₂₄O₁₀[2]
Boiling Point 850.6 °C at 760 mmHg[2]
Density 1.5 g/mL[2]
Tyrosinase Inhibition 36.84% inhibition at 0.1 mM[4]
IC₅₀ (HEMn cells) 86.16 μM[4]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific research. Below are methodologies for the isolation and biological evaluation of this compound.

Isolation from Metasequoia glyptostroboides
  • Extraction: Air-dried and powdered leaves of Metasequoia glyptostroboides are extracted with a suitable solvent, such as methanol (B129727) or ethanol, at room temperature. The extraction is typically repeated multiple times to ensure a comprehensive extraction of secondary metabolites.

  • Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning. This is often done sequentially with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. Biflavonoids like this compound are often enriched in the ethyl acetate fraction.

  • Chromatographic Separation: The ethyl acetate fraction is then subjected to various chromatographic techniques for further purification. This may include:

    • Column Chromatography: Using silica (B1680970) gel or Sephadex LH-20 as the stationary phase with a gradient elution system of solvents like chloroform-methanol or n-hexane-ethyl acetate.

    • Preparative High-Performance Liquid Chromatography (HPLC): For final purification of the isolated compounds using a C18 column and a mobile phase typically consisting of a mixture of methanol and water or acetonitrile (B52724) and water.

  • Structure Elucidation: The purified this compound is then identified and its structure confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Anti-Tyrosinase Activity Assay

The following protocol for assessing the anti-tyrosinase effect of this compound is based on the methodology described by Cheng KT, et al. (2007) and general tyrosinase inhibition assay procedures.

  • Cell Culture: Human epidermal melanocytes (HEMn) are cultured in appropriate media supplemented with growth factors.

  • Treatment: The cultured HEMn cells are treated with various concentrations of this compound for a specified period (e.g., 7 days). A known tyrosinase inhibitor, such as kojic acid, can be used as a positive control.

  • Cell Lysis: After the treatment period, the cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer to release the cellular contents, including tyrosinase.

  • Tyrosinase Activity Measurement: The tyrosinase activity in the cell lysates is determined by measuring the rate of L-DOPA oxidation. The cell lysate is incubated with L-DOPA, and the formation of dopachrome (B613829) is monitored spectrophotometrically by measuring the absorbance at a specific wavelength (e.g., 475 nm).

  • Data Analysis: The percentage of tyrosinase inhibition is calculated by comparing the enzyme activity in the cells treated with this compound to that of the untreated control cells. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme activity, is then determined.

Potential Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, the activities of structurally related biflavonoids and dihydroflavonoids provide insights into its potential mechanisms of action. The closely related isoginkgetin (B1672240) has been shown to modulate the Nrf2/ARE and JNK signaling pathways. It is plausible that this compound exerts its biological effects through similar mechanisms.

Putative Signaling Pathway for the Antioxidant and Pro-apoptotic Effects of this compound

G cluster_stress Oxidative Stress cluster_compound Intervention cluster_nrf2 Nrf2 Pathway cluster_jnk JNK Pathway Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 activates JNK JNK Activation Oxidative_Stress->JNK induces Compound This compound Compound->Keap1 inhibits Compound->JNK potentially modulates Nrf2 Nrf2 Keap1->Nrf2 sequesters ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes ARE->Antioxidant_Enzymes promotes transcription of cJun c-Jun Phosphorylation JNK->cJun phosphorylates Bim_Puma Bim/Puma Upregulation cJun->Bim_Puma upregulates Apoptosis Apoptosis Bim_Puma->Apoptosis induces

Caption: Putative signaling pathways modulated by this compound.

This diagram illustrates two potential signaling pathways influenced by this compound, based on the known activities of related flavonoids.

  • Nrf2 Pathway: this compound may inhibit Keap1, leading to the release and nuclear translocation of Nrf2. Nrf2 then binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, leading to the transcription of antioxidant and detoxifying enzymes. This mechanism contributes to the cellular defense against oxidative stress.

  • JNK Pathway: In the context of cellular stress, the c-Jun N-terminal kinase (JNK) pathway can be activated, leading to the phosphorylation of c-Jun. This transcription factor can then upregulate the expression of pro-apoptotic proteins like Bim and Puma, ultimately inducing apoptosis. Flavonoids have been shown to modulate this pathway, suggesting a potential role for this compound in regulating apoptosis.

It is important to note that further research is required to definitively establish the direct effects of this compound on these specific signaling pathways.

Conclusion

This compound is a biflavonoid with demonstrated biological activity, particularly as a tyrosinase inhibitor. Its complex chemical structure offers potential for further investigation into its therapeutic applications. This technical guide provides a foundational understanding of its chemical properties and biological activities, serving as a valuable resource for guiding future research and development efforts. The elucidation of its precise mechanisms of action, including its impact on cellular signaling pathways, will be a critical next step in realizing its full therapeutic potential.

References

An In-Depth Technical Guide to the Basic Physical and Chemical Properties of 2,3-Dihydroisoginkgetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroisoginkgetin is a naturally occurring biflavonoid found in plants such as Ginkgo biloba. As a member of the flavonoid family, it has garnered interest within the scientific community for its potential biological activities, including its role as a tyrosinase inhibitor, and its neuroprotective and anti-inflammatory properties. This technical guide provides a comprehensive overview of the fundamental physical and chemical properties of this compound, complete with experimental protocols and visual representations of associated biological pathways.

Core Physical and Chemical Properties

The physical and chemical characteristics of this compound are essential for its handling, formulation, and application in research and development. A summary of these properties is presented below.

PropertyValueSource
Molecular Formula C₃₂H₂₄O₁₀[1]
Molecular Weight 568.527 g/mol [1]
Boiling Point 850.6 °C at 760 mmHg[1]
Density 1.5 g/mL[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.
Melting Point Not explicitly found in the searched literature.
pKa Not explicitly found in the searched literature.
Appearance Not explicitly found in the searched literature, but likely a solid at room temperature based on its high boiling point.

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of scientific findings. Below are generalized experimental protocols relevant to the determination of the key properties of flavonoids like this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity. A sharp melting range typically signifies a pure compound.

Protocol:

  • A small, finely powdered sample of the substance is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium between the sample and the thermometer.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the last crystal melts is recorded as the end of the melting range.

  • For a pure compound, this range should be narrow, typically within 1-2 °C.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

Protocol:

  • An excess amount of the solid compound is added to a known volume of the solvent in a flask.

  • The flask is sealed and agitated (e.g., using a shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, the solution is left to stand to allow undissolved solids to settle.

  • A sample of the supernatant is carefully withdrawn and filtered to remove any remaining solid particles.

  • The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical method, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation.

pKa Determination (Spectrophotometric Method)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For compounds with chromophores that change with protonation state, UV-Vis spectrophotometry is a common method for pKa determination.

Protocol:

  • A series of buffer solutions with a range of known pH values are prepared.

  • A stock solution of the compound in a suitable solvent is prepared.

  • A small aliquot of the stock solution is added to each buffer solution to create a series of solutions with the same compound concentration but different pH values.

  • The UV-Vis absorption spectrum of each solution is recorded.

  • The absorbance at a wavelength where the protonated and deprotonated species have different extinction coefficients is plotted against the pH.

  • The resulting titration curve is analyzed. The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal, which corresponds to the inflection point of the curve.

Biological Activity and Signaling Pathways

This compound exhibits several biological activities. While specific signaling pathways for this compound are not extensively detailed in the available literature, the mechanisms of closely related flavonoids, such as isoginkgetin, provide valuable insights.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

Chronic inflammation is implicated in numerous diseases. Flavonoids, including isoginkgetin, have been shown to exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] This pathway is a central regulator of the inflammatory response.

NF_kB_Inhibition LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB IkB->NFkB_active Degradation & Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α) Nucleus->Genes Transcription Dihydroisoginkgetin This compound Dihydroisoginkgetin->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Neuroprotective Effects

This compound is reported to have potential neuroprotective properties, which may involve the modulation of protein aggregation and the reduction of oxidative stress in neuronal cells. While a specific signaling pathway is not yet elucidated for this compound, a general workflow for assessing neuroprotection is presented below.

Neuroprotection_Workflow start Neuronal Cell Culture (e.g., SH-SY5Y) stressor Induce Neuronal Stress (e.g., Oxidative Stress, Aβ peptide) start->stressor treatment Treatment with This compound stressor->treatment analysis Analysis of Neuroprotective Effects treatment->analysis viability Cell Viability Assay (e.g., MTT) analysis->viability Assess Viability apoptosis Apoptosis Assay (e.g., Caspase activity) analysis->apoptosis Measure Apoptosis ros ROS Measurement analysis->ros Quantify Oxidative Stress protein Protein Aggregation Analysis analysis->protein Evaluate Aggregation

Caption: Experimental workflow for assessing the neuroprotective effects of this compound.

Tyrosinase Inhibition

This compound is a known inhibitor of tyrosinase, the key enzyme in melanin (B1238610) biosynthesis. Understanding the kinetics of this inhibition is crucial for its potential application in dermatology and cosmetics.

Tyrosinase_Inhibition Tyrosinase Tyrosinase (Enzyme) EnzymeSubstrate Enzyme-Substrate Complex Tyrosinase->EnzymeSubstrate EnzymeInhibitor Enzyme-Inhibitor Complex (Inactive) Tyrosinase->EnzymeInhibitor Binding Substrate L-Tyrosine / L-DOPA (Substrate) Substrate->EnzymeSubstrate Product Dopaquinone (Product) Melanin Melanin Product->Melanin Further reactions Inhibitor This compound (Inhibitor) Inhibitor->EnzymeInhibitor EnzymeSubstrate->Product

Caption: Mechanism of tyrosinase inhibition by this compound.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of this compound, alongside insights into its biological activities. While some quantitative data such as melting point and pKa require further investigation through primary literature, the provided information serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. The outlined experimental protocols and signaling pathway diagrams offer a practical framework for future studies on this promising biflavonoid.

References

Potential Neuroprotective Properties of 2,3-Dihydroisoginkgetin: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a prospective analysis of the potential neuroprotective properties of 2,3-Dihydroisoginkgetin. As of the latest literature review, no direct experimental studies have been published specifically investigating the neuroprotective effects of this compound. The following information is extrapolated from studies on structurally related biflavonoids, namely isoginkgetin (B1672240) and ginkgetin (B1671510), to build a hypothetical framework for the potential mechanisms of action of this compound.

Introduction

This compound is a naturally occurring biflavonoid found in plants such as Ginkgo biloba and Metasequoia glyptostroboides. Biflavonoids, a class of polyphenolic compounds, are known for a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1] Structurally similar compounds, isoginkgetin and ginkgetin, have demonstrated significant neuroprotective potential in various in vitro and in vivo models of neurodegenerative diseases and ischemic injury.[2][3][4][5] This whitepaper will explore the potential neuroprotective properties of this compound by examining the established mechanisms of its close structural analogs.

Rationale for Neuroprotective Potential

The rationale for investigating the neuroprotective potential of this compound is based on the following:

  • Structural Similarity: this compound shares the core biflavonoid structure with isoginkgetin and ginkgetin. This structural relationship suggests that it may exhibit similar biological activities.

  • Known Bioactivity of Biflavonoids: Biflavonoids from Ginkgo biloba have been shown to possess neuroprotective properties.[1][4] These effects are often attributed to their ability to mitigate oxidative stress, reduce neuroinflammation, and modulate key signaling pathways involved in neuronal survival and death.

  • Emerging Interest in Natural Products: There is a growing interest in the therapeutic potential of natural products for neurodegenerative diseases, and biflavonoids represent a promising class of compounds for further investigation.

Prospective Neuroprotective Mechanisms Based on Structural Analogs

The neuroprotective effects of isoginkgetin and ginkgetin provide a foundation for hypothesizing the potential mechanisms of this compound. Key areas of activity include protection against oxidative stress, modulation of inflammatory responses, and regulation of apoptotic pathways.

Attenuation of Oxidative Stress

Oxidative stress is a key pathological feature of many neurodegenerative diseases. Isoginkgetin and ginkgetin have been shown to protect neuronal cells from oxidative damage.[2]

Hypothetical Mechanism for this compound: It is plausible that this compound could exert antioxidant effects through direct scavenging of reactive oxygen species (ROS) and by upregulating endogenous antioxidant defense mechanisms.

Table 1: Quantitative Data on the Neuroprotective Effects of Isoginkgetin and Ginkgetin against Oxidative Stress

CompoundModel SystemInducing AgentConcentration/DoseObserved EffectReference
IsoginkgetinNeuronal cellsOxidative stressNot specifiedStrong neuroprotection[2]
GinkgetinSH-SY5Y and PC12 cellsOxidative stressNot specifiedStrong neuroprotection[2]
GinkgetinRat model of cerebral ischemia/reperfusionIschemia/Reperfusion25, 50, 100 mg/kgReduced neurological deficit scores[6]
Anti-inflammatory Activity

Neuroinflammation is another critical component in the progression of neurodegenerative disorders. Ginkgetin has been shown to exert anti-inflammatory effects in the context of cerebral ischemia.[6]

Hypothetical Mechanism for this compound: this compound may potentially modulate neuroinflammation by inhibiting pro-inflammatory signaling pathways, such as the Toll-like receptor 4 (TLR4)/NF-κB pathway, and reducing the production of pro-inflammatory cytokines.

Table 2: Quantitative Data on the Anti-inflammatory Effects of Ginkgetin

CompoundModel SystemKey FindingsConcentration/DoseObserved EffectReference
GinkgetinRat model of cerebral ischemia/reperfusionDownregulation of TLR4/NF-κB pathway100 mg/kgDecreased expression of TNF-α, IL-1β, IL-6, and IL-8; Increased expression of IL-10[6]
Modulation of Apoptotic Pathways

Apoptosis, or programmed cell death, is a final common pathway in many neurodegenerative conditions. Ginkgetin has demonstrated anti-apoptotic effects in models of cerebral ischemia by modulating the PI3K/Akt/mTOR signaling pathway.[3]

Hypothetical Mechanism for this compound: It is hypothesized that this compound could protect neurons from apoptosis by activating pro-survival signaling cascades like the PI3K/Akt pathway, leading to the inhibition of pro-apoptotic proteins and the promotion of anti-apoptotic factors.

Table 3: Quantitative Data on the Anti-apoptotic Effects of Ginkgetin

CompoundModel SystemKey FindingsConcentration/DoseObserved EffectReference
GinkgetinRat model of cerebral ischemia/reperfusionActivation of PI3K/Akt/mTOR pathway100 mg/kgDecreased cleaved caspase-3 and Bax; Increased Bcl-2[3]

Experimental Protocols from Analog Studies

The following are summaries of experimental protocols used in studies of ginkgetin, which could be adapted for the investigation of this compound.

In Vivo Model of Cerebral Ischemia/Reperfusion
  • Animal Model: Male Sprague-Dawley rats.

  • Procedure: Middle cerebral artery occlusion (MCAO) for 2 hours followed by 24 hours of reperfusion to induce ischemic injury.

  • Treatment: Ginkgetin (25, 50, 100 mg/kg) administered intraperitoneally 2 hours after the onset of ischemia.

  • Assessments:

    • Neurological deficit scoring to evaluate functional outcomes.

    • Measurement of infarct volume using TTC staining.

    • Western blot analysis of brain tissue to quantify the expression of proteins in the TLR4/NF-κB and PI3K/Akt/mTOR signaling pathways.

    • ELISA to measure the levels of pro- and anti-inflammatory cytokines.[6]

In Vitro Cell Culture Models
  • Cell Lines: SH-SY5Y human neuroblastoma cells and PC12 rat pheochromocytoma cells are commonly used neuronal cell models.

  • Induction of Cytotoxicity: Cells are treated with agents that induce oxidative stress (e.g., hydrogen peroxide) or amyloid-beta peptides to mimic neurodegenerative conditions.

  • Treatment: Pre-treatment with various concentrations of the test compound (e.g., ginkgetin) prior to the cytotoxic insult.

  • Assessments:

    • Cell viability assays (e.g., MTT assay) to quantify neuroprotection.

    • Measurement of intracellular ROS levels.

    • Western blot analysis to assess the expression of apoptotic and survival-related proteins.

Visualization of Potential Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways modulated by ginkgetin, which are hypothesized to be relevant for this compound.

Caption: Potential anti-inflammatory signaling pathway of this compound.

anti_apoptotic_pathway cluster_intracellular Intracellular Ginkgetin Ginkgetin (Hypothesized for This compound) PI3K PI3K Ginkgetin->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) mTOR->Bcl2 Bax Bax (Pro-apoptotic) mTOR->Bax Caspase3 Cleaved Caspase-3 Bcl2->Caspase3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential anti-apoptotic signaling pathway of this compound.

Conclusion and Future Directions

While direct evidence is currently lacking, the existing data on structurally related biflavonoids, isoginkgetin and ginkgetin, strongly suggest that this compound is a promising candidate for neuroprotective drug discovery. Its potential to combat oxidative stress, neuroinflammation, and apoptosis through multiple signaling pathways warrants further investigation.

Future research should focus on:

  • Isolation and Purification: Developing efficient methods for the isolation and purification of this compound to enable rigorous biological testing.

  • In Vitro Studies: Characterizing the neuroprotective effects of this compound in various neuronal cell culture models of neurodegeneration and ischemic injury.

  • In Vivo Studies: Evaluating the efficacy of this compound in animal models of neurodegenerative diseases and stroke to determine its therapeutic potential, pharmacokinetic profile, and safety.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound to understand its neuroprotective mechanisms.

The exploration of this compound holds the potential to yield a novel therapeutic agent for the treatment of a range of debilitating neurological disorders.

References

In-depth Technical Guide: Anti-inflammatory Effects of 2,3-Dihydroisoginkgetin in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic inflammation is a significant contributing factor to a multitude of diseases. The flavonoid 2,3-Dihydroisoginkgetin, a derivative of isoginkgetin (B1672240) found in the leaves of the Ginkgo biloba tree, has emerged as a compound of interest for its potential anti-inflammatory properties. This technical guide provides a comprehensive overview of the anti-inflammatory effects of this compound in cellular models, with a focus on its molecular mechanisms of action. This document details the experimental protocols for investigating these effects and presents the available quantitative data. Furthermore, it visualizes the key signaling pathways and experimental workflows to facilitate a deeper understanding of the compound's therapeutic potential.

Introduction

Inflammation is a complex biological response of the body's tissues to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a necessary protective mechanism, chronic inflammation can lead to the development of various diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with high efficacy and minimal side effects is a continuous endeavor in drug discovery.

Flavonoids, a class of polyphenolic compounds found in plants, are known for their diverse pharmacological activities, including anti-inflammatory effects. This compound, a biflavonoid, has been investigated for its potential to modulate inflammatory responses at the cellular level. This guide will delve into the scientific evidence supporting the anti-inflammatory role of this compound.

Anti-inflammatory Mechanisms of this compound

Current research suggests that this compound exerts its anti-inflammatory effects primarily through the modulation of two key signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway. These pathways are central to the production of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

This compound is hypothesized to inhibit the activation of the NF-κB pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.

Modulation of the MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It comprises several subfamilies, including p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). The activation of these kinases through phosphorylation leads to the activation of various transcription factors, which in turn regulate the expression of inflammatory genes.

This compound is thought to modulate the MAPK pathway by inhibiting the phosphorylation of p38, JNK, and ERK, thus suppressing the downstream inflammatory response.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data on the inhibitory effects of this compound on key inflammatory markers in cellular models.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Concentration of this compoundInhibition of NO Production (%)IC50 Value
Data Not AvailableData Not AvailableData Not Available

Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

CytokineConcentration of this compoundInhibition (%)IC50 Value
TNF-αData Not AvailableData Not AvailableData Not Available
IL-6Data Not AvailableData Not AvailableData Not Available

Table 3: Effect of this compound on Pro-inflammatory Enzyme Expression in LPS-Stimulated RAW 264.7 Macrophages

EnzymeConcentration of this compoundInhibition of Protein Expression (%)
iNOSData Not AvailableData Not Available
COX-2Data Not AvailableData Not Available

Note: Specific quantitative data for this compound is not yet available in the public domain. The tables are structured to be populated as research progresses.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of this compound in cellular models.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before being stimulated with an inflammatory agent.

Induction of Inflammation
  • Inflammatory Stimulus: Lipopolysaccharide (LPS) is a widely used agent to induce an inflammatory response in macrophages. A typical concentration is 1 µg/mL.

Nitric Oxide (NO) Production Assay (Griess Test)
  • After treatment and stimulation, the cell culture supernatant is collected.

  • An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.

  • The mixture is incubated at room temperature for 10-15 minutes.

  • The absorbance is measured at 540 nm using a microplate reader.

  • The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

Cytokine Measurement (ELISA)
  • The levels of TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • The assay is performed according to the manufacturer's instructions.

  • The absorbance is read on a microplate reader, and cytokine concentrations are calculated from a standard curve.

Western Blot Analysis for Signaling Proteins
  • Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane is then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of p65, IκBα, p38, ERK, and JNK. Antibodies against iNOS, COX-2, and a housekeeping protein (e.g., β-actin or GAPDH) are also used.

  • After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the bands is quantified using image analysis software.

Visualizations

Signaling Pathway Diagrams

NF-kB Signaling Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) IkBa->NFkB Degradation Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Dihydroisoginkgetin This compound Dihydroisoginkgetin->IKK Inhibition NFkB_nuc NF-κB NFkB_nuc->Genes Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activation p38 p38 MAPKKK->p38 Phosphorylation JNK JNK MAPKKK->JNK Phosphorylation ERK ERK MAPKKK->ERK Phosphorylation TranscriptionFactors Transcription Factors p38->TranscriptionFactors JNK->TranscriptionFactors ERK->TranscriptionFactors Nucleus Nucleus TranscriptionFactors->Nucleus Translocation Genes Pro-inflammatory Genes Dihydroisoginkgetin This compound Dihydroisoginkgetin->MAPKKK Inhibition TF_nuc Transcription Factors TF_nuc->Genes Transcription

Caption: Proposed modulation of the MAPK signaling pathway by this compound.

Experimental Workflow Diagram

Experimental Workflow A 1. Cell Culture (RAW 264.7 Macrophages) B 2. Pre-treatment (this compound) A->B C 3. Stimulation (LPS) B->C D 4. Incubation C->D E 5a. Collect Supernatant D->E F 5b. Lyse Cells D->F G 6a. NO Assay (Griess Test) E->G H 6b. Cytokine Assay (ELISA for TNF-α, IL-6) E->H I 6c. Western Blot (NF-κB & MAPK pathways, iNOS, COX-2) F->I

Caption: General experimental workflow for studying anti-inflammatory effects in vitro.

Conclusion and Future Directions

The available evidence, primarily from studies on structurally similar flavonoids, suggests that this compound holds promise as a novel anti-inflammatory agent. Its proposed mechanism of action involves the dual inhibition of the NF-κB and MAPK signaling pathways, which are critical drivers of the inflammatory cascade.

However, to fully elucidate the therapeutic potential of this compound, further research is imperative. Future studies should focus on:

  • Generating specific quantitative data: Determining the IC50 values for the inhibition of key inflammatory mediators and enzymes by this compound.

  • Direct mechanistic studies: Providing direct evidence of the inhibitory effects of this compound on the phosphorylation of specific proteins within the NF-κB and MAPK pathways.

  • In vivo studies: Evaluating the anti-inflammatory efficacy and safety of this compound in animal models of inflammatory diseases.

A thorough investigation into these areas will be crucial for the development of this compound as a potential therapeutic agent for the treatment of inflammatory conditions.

2,3-Dihydroisoginkgetin: A Potential Modulator of Tyrosinase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 2, 2025 – In the quest for novel and effective modulators of skin pigmentation, the biflavonoid 2,3-Dihydroisoginkgetin has emerged as a compound of interest for researchers in dermatology and cosmetology. Isolated from the autumnal leaves of Metasequoia glyptostroboides, this natural compound is being explored for its potential to inhibit tyrosinase, the key enzyme responsible for melanin (B1238610) production.[1] While comprehensive data remains under investigation, initial findings suggest a potential role for this compound in the regulation of melanogenesis.

This technical guide provides an in-depth overview of the current understanding of this compound as a potential tyrosinase inhibitor, aimed at researchers, scientists, and drug development professionals. The document outlines the critical signaling pathways in melanin synthesis, details established experimental protocols for assessing tyrosinase inhibition, and presents the available data on this compound.

Understanding Melanogenesis: The Role of Tyrosinase

Melanin synthesis, or melanogenesis, is a complex enzymatic cascade that occurs within melanosomes of melanocytes.[2][3] This process is primarily regulated by tyrosinase, a copper-containing enzyme that catalyzes the initial and rate-limiting steps: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[4] Dopaquinone then serves as a precursor for the synthesis of both eumelanin (B1172464) (brown-black pigment) and pheomelanin (yellow-red pigment). The expression and activity of tyrosinase are tightly controlled by intricate signaling networks, primarily the cyclic AMP (cAMP) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Key Signaling Pathways in Melanogenesis

The regulation of melanin production is orchestrated by a complex interplay of signaling cascades that converge on the master regulator of melanocyte development and function, the Microphthalmia-associated Transcription Factor (MITF).[5][6] MITF, in turn, governs the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[7][8]

The cAMP/PKA/CREB Signaling Pathway

The cAMP-dependent pathway is a central regulator of melanogenesis.[9][10] Activation of the melanocortin 1 receptor (MC1R) by α-melanocyte-stimulating hormone (α-MSH) triggers the synthesis of intracellular cAMP by adenylyl cyclase. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates and activates the cAMP Response Element-Binding protein (CREB).[3] Activated CREB binds to the promoter of the MITF gene, upregulating its expression and subsequently increasing the transcription of tyrosinase and other melanogenic enzymes.[3]

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus alpha-MSH α-MSH MC1R MC1R alpha-MSH->MC1R Binds AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Synthesizes PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB MITF MITF Gene pCREB->MITF Activates Transcription Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Activates Transcription cluster_extracellular Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli e.g., UV Radiation, Growth Factors MAPKKK MAPKKK Stimuli->MAPKKK Activate MAPKK MAPKK MAPKKK->MAPKK Phosphorylate ERK ERK MAPKK->ERK Phosphorylate p38 p38 MAPK MAPKK->p38 Phosphorylate MITF MITF ERK->MITF Phosphorylates for Degradation p38->MITF Phosphorylates for Activation Degradation MITF Degradation MITF->Degradation Activation MITF Activation MITF->Activation Tyrosinase_Gene Tyrosinase Gene Degradation->Tyrosinase_Gene Inhibits Transcription Activation->Tyrosinase_Gene Activates Transcription cluster_invitro In Vitro Screening cluster_cellular Cell-Based Assays cluster_mechanistic Mechanistic Studies Enzyme_Assay Mushroom Tyrosinase Inhibition Assay IC50_Enzyme Determine IC50 Enzyme_Assay->IC50_Enzyme Kinetics Kinetic Analysis (Inhibition Type, Ki) IC50_Enzyme->Kinetics Cell_Culture B16F10 Cell Culture & Treatment Kinetics->Cell_Culture Proceed with potent inhibitors Melanin_Assay Melanin Content Assay Cell_Culture->Melanin_Assay Cell_Tyr_Assay Cellular Tyrosinase Activity Assay Cell_Culture->Cell_Tyr_Assay Western_Blot Western Blot (MITF, TYR, TRP-1, TRP-2) Melanin_Assay->Western_Blot Investigate mechanism Cell_Tyr_Assay->Western_Blot Signaling_Analysis Signaling Pathway Analysis (p-CREB, p-ERK, etc.) Western_Blot->Signaling_Analysis

References

Spectroscopic Data Analysis of 2,3-Dihydroisoginkgetin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroisoginkgetin is a naturally occurring biflavonoid that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide aims to provide a comprehensive overview of the spectroscopic analysis of this compound. However, it is important to note that detailed, publicly available quantitative spectroscopic data and specific experimental protocols for this compound are limited. The information presented herein is based on available data for structurally related compounds and general principles of flavonoid spectroscopy. This guide also explores the biological activities of the closely related compound, isoginkgetin, to provide context for the potential relevance of this compound in drug development.

Spectroscopic Data

Table 1: Hypothetical ¹H NMR Spectroscopic Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data not available in searched resources

Table 2: Hypothetical ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ, ppm)
Data not available in searched resources

Table 3: Hypothetical UV-Vis Spectroscopic Data for this compound

Solventλmax (nm)
Data not available in searched resources

Table 4: Hypothetical Mass Spectrometry Data for this compound

Ionization Mode[M+H]⁺ (m/z)[M-H]⁻ (m/z)
Data not available in searched resources

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are not explicitly available in the searched resources. However, general methodologies for the analysis of flavonoids can be applied.

General Protocol for NMR Spectroscopy of Flavonoids:

  • Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • 2D NMR: To aid in structure elucidation, various 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

General Protocol for UV-Vis Spectroscopy of Flavonoids:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol (B129727) or ethanol).

  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Measurement: Scan the sample over a wavelength range of 200–600 nm to identify the absorption maxima (λmax).

General Protocol for Mass Spectrometry of Flavonoids:

  • Sample Preparation: Prepare a dilute solution of the compound in a solvent suitable for the chosen ionization technique (e.g., methanol for electrospray ionization - ESI).

  • Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., ESI or MALDI).

  • Analysis: Acquire the mass spectrum in both positive and negative ion modes to determine the molecular weight and obtain fragmentation patterns that can aid in structural confirmation.

Signaling Pathways of the Related Compound Isoginkgetin

While specific signaling pathway data for this compound is limited, the closely related biflavonoid, isoginkgetin, has been shown to modulate several important cellular signaling pathways. Understanding these pathways provides a valuable framework for investigating the potential biological activities of this compound.

Isoginkgetin_Signaling_Pathways cluster_nrf2 Nrf2/ARE Signaling Pathway cluster_autophagy Cytotoxic Autophagy Pathway cluster_apoptosis JNK-Mediated Apoptosis Pathway Isoginkgetin1 Isoginkgetin Nrf2_Inhibition Inhibition of Ubiquitin-Dependent Proteasomal Degradation Isoginkgetin1->Nrf2_Inhibition activates Nrf2 Nrf2 Nrf2_Inhibition->Nrf2 stabilizes ARE ARE Nrf2->ARE translocates to nucleus and binds to Downstream_Genes Upregulation of Downstream Genes (HO-1, NQO1, GSTP1) ARE->Downstream_Genes Mitochondrial_Function Protection Against Mitochondrial Dysfunction Downstream_Genes->Mitochondrial_Function Isoginkgetin2 Isoginkgetin CDK6 CDK6 Isoginkgetin2->CDK6 inhibits SLC2A1_GLUT1 SLC2A1/GLUT1 Enhancer Activity CDK6->SLC2A1_GLUT1 suppresses AMPK_ULK1 AMPK-ULK1 Pathway SLC2A1_GLUT1->AMPK_ULK1 induces Autophagy Cytotoxic Autophagy AMPK_ULK1->Autophagy Isoginkgetin3 Isoginkgetin JNK JNK Signaling Isoginkgetin3->JNK stimulates Caspase_Cascade Caspase Cascade Activation JNK->Caspase_Cascade Apoptosis Apoptosis in Oral Cancer Cells Caspase_Cascade->Apoptosis

Caption: Signaling pathways modulated by Isoginkgetin.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic analysis of this compound for researchers and professionals in drug development. While specific quantitative data and detailed experimental protocols for this compound remain to be fully disclosed in publicly accessible literature, the provided general methodologies and the exploration of the biological activities of the related compound, isoginkgetin, offer a valuable starting point for further investigation. Future research should focus on the complete spectroscopic characterization of this compound to fully elucidate its structure and potential therapeutic applications.

Methodological & Application

Proposed Total Synthesis of 2,3-Dihydroisoginkgetin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed total synthesis of 2,3-Dihydroisoginkgetin, a naturally occurring biflavonoid. Due to the absence of a published total synthesis for this specific compound, this application note details a feasible synthetic strategy based on well-established methodologies for biflavonoid construction. The proposed route employs a convergent strategy centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the key C-C bond between two flavonoid monomers. Detailed protocols for the synthesis of the requisite functionalized flavonoid precursors and their subsequent coupling are provided. This document is intended to serve as a comprehensive guide for researchers aiming to synthesize this compound and its analogs for further investigation.

Introduction

This compound is a biflavonoid composed of a flavanone (B1672756) and a flavone (B191248) unit. Biflavonoids are a class of plant secondary metabolites known for their diverse and potent biological activities. The complex structure of this compound and its potential pharmacological properties make it an attractive target for total synthesis. A robust synthetic route would enable access to larger quantities of the natural product for biological evaluation and facilitate the generation of analogs for structure-activity relationship (SAR) studies.

The synthetic strategy presented herein is based on the retrosynthetic disconnection of this compound into two key flavonoid monomers: a protected 8-bromo-apigenin derivative and a protected 3'-boryl-naringenin derivative. These intermediates can be synthesized from commercially available starting materials. The pivotal step in the proposed synthesis is the Suzuki-Miyaura cross-coupling of these two monomers to construct the biflavonoid backbone.

Retrosynthetic Analysis

The proposed retrosynthetic analysis for this compound is depicted below. The primary disconnection is the C-C bond between the apigenin (B1666066) and naringenin (B18129) moieties, which suggests a Suzuki-Miyaura cross-coupling reaction. This leads to two key intermediates: an 8-halo-apigenin derivative (I) and a 3'-boryl-naringenin derivative (II). These intermediates can be further disconnected to their respective protected flavonoid precursors, which are accessible from common starting materials.

Retrosynthesis TM This compound Intermediates TM->Intermediates C-C Disconnection (Suzuki-Miyaura) Monomer1 Protected 8-Bromo-Apigenin (I) Intermediates->Monomer1 Monomer2 Protected 3'-Boryl-Naringenin (II) Intermediates->Monomer2 SM1 Apigenin Monomer1->SM1 Protection & Bromination SM2 Naringenin Monomer2->SM2 Protection & Borylation

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Workflow

The forward synthesis involves three main stages:

  • Synthesis of Precursor I: Protection of the hydroxyl groups of apigenin, followed by regioselective bromination at the C8 position.

  • Synthesis of Precursor II: Protection of the hydroxyl groups of naringenin, followed by regioselective borylation at the C3' position.

  • Coupling and Deprotection: Suzuki-Miyaura cross-coupling of the two precursors, followed by deprotection of the hydroxyl groups to yield the final product, this compound.

Workflow cluster_precursor1 Synthesis of Precursor I cluster_precursor2 Synthesis of Precursor II cluster_final Final Steps Apigenin Apigenin Protected_Apigenin Protected_Apigenin Apigenin->Protected_Apigenin Protection Precursor1 Protected 8-Bromo-Apigenin Protected_Apigenin->Precursor1 Bromination Coupling Protected Biflavonoid Precursor1->Coupling Naringenin Naringenin Protected_Naringenin Protected_Naringenin Naringenin->Protected_Naringenin Protection Precursor2 Protected 3'-Boryl-Naringenin Protected_Naringenin->Precursor2 Borylation Precursor2->Coupling Suzuki-Miyaura Coupling Deprotection Deprotection Coupling->Deprotection Deprotection Final_Product Final_Product Deprotection->Final_Product This compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Note: These protocols are proposed and may require optimization. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

Synthesis of Protected 8-Bromo-Apigenin (Precursor I)

Step 1: Protection of Apigenin

This protocol uses benzyl (B1604629) bromide for protection. Other protecting groups like methoxymethyl (MOM) or silyl (B83357) ethers can also be considered.

Reagent/SolventMolecular WeightAmountMoles (mmol)
Apigenin270.24 g/mol 1.0 g3.70
Benzyl bromide171.04 g/mol 2.53 g (1.78 mL)14.8
Potassium carbonate (K₂CO₃)138.21 g/mol 2.56 g18.5
Anhydrous Acetone-50 mL-

Protocol:

  • To a stirred suspension of apigenin and potassium carbonate in anhydrous acetone, add benzyl bromide dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the protected apigenin.

Step 2: Bromination of Protected Apigenin

Reagent/SolventMolecular WeightAmountMoles (mmol)
Protected Apigenin-1.0 g-
N-Bromosuccinimide (NBS)177.98 g/mol 1.1 eq-
Dichloromethane (DCM)-30 mL-

Protocol:

  • Dissolve the protected apigenin in dichloromethane.

  • Add N-Bromosuccinimide (NBS) in one portion at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium thiosulfate (B1220275) solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (hexane/ethyl acetate gradient) to yield protected 8-bromo-apigenin.

Synthesis of Protected 3'-Boryl-Naringenin (Precursor II)

Step 1: Protection of Naringenin

Follow a similar protection protocol as for apigenin, using appropriate stoichiometry of benzyl bromide and potassium carbonate.

Step 2: Borylation of Protected Naringenin

This protocol involves an iridium-catalyzed C-H borylation.

Reagent/SolventMolecular WeightAmountMoles (mmol)
Protected Naringenin-1.0 g-
Bis(pinacolato)diboron (B₂pin₂)253.94 g/mol 1.5 eq-
[Ir(cod)OMe]₂ (catalyst)662.78 g/mol 3 mol%-
4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (ligand)268.40 g/mol 6 mol%-
Tetrahydrofuran (THF)-20 mL-

Protocol:

  • In a reaction vessel, combine the protected naringenin, B₂pin₂, [Ir(cod)OMe]₂, and dtbpy.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add anhydrous THF via syringe.

  • Stir the reaction mixture at 80 °C for 12-16 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain the protected 3'-boryl-naringenin.

Suzuki-Miyaura Coupling and Deprotection

Step 1: Coupling Reaction

Reagent/SolventMolecular WeightAmountMoles (mmol)
Protected 8-Bromo-Apigenin-1.0 eq-
Protected 3'-Boryl-Naringenin-1.2 eq-
Pd(PPh₃)₄ (catalyst)1155.56 g/mol 5 mol%-
Sodium carbonate (Na₂CO₃) (2M aq. solution)105.99 g/mol 3.0 eq-
1,4-Dioxane-15 mL-

Protocol:

  • To a degassed solution of protected 8-bromo-apigenin and protected 3'-boryl-naringenin in 1,4-dioxane, add the aqueous sodium carbonate solution.

  • Add Pd(PPh₃)₄ to the mixture.

  • Heat the reaction mixture to 90-100 °C and stir for 12-18 hours.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the protected this compound.

Step 2: Deprotection

Reagent/SolventMolecular WeightAmountMoles (mmol)
Protected Biflavonoid-1.0 g-
Palladium on Carbon (Pd/C, 10%)-catalytic-
Methanol/Ethyl Acetate (1:1)-20 mL-
Hydrogen (H₂) gas2.02 g/mol 1 atm (balloon)-

Protocol:

  • Dissolve the protected biflavonoid in the methanol/ethyl acetate solvent mixture.

  • Add Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas from a balloon.

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the final product by preparative HPLC or crystallization to obtain pure this compound.

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data for the proposed synthesis. Expected yields are based on similar syntheses reported in the literature and will require experimental optimization.

StepProductStarting MaterialYield (Expected)Purity (Target)Analytical Method
1aProtected ApigeninApigenin80-90%>95%¹H NMR, ¹³C NMR, MS
1bProtected 8-Bromo-ApigeninProtected Apigenin70-80%>95%¹H NMR, ¹³C NMR, MS
2aProtected NaringeninNaringenin80-90%>95%¹H NMR, ¹³C NMR, MS
2bProtected 3'-Boryl-NaringeninProtected Naringenin50-60%>95%¹H NMR, ¹³C NMR, MS
3aProtected this compoundCoupled Precursors40-60%>95%¹H NMR, ¹³C NMR, MS
3bThis compoundProtected Biflavonoid85-95%>98%¹H NMR, ¹³C NMR, HRMS, HPLC

Conclusion

This document provides a detailed, albeit proposed, synthetic route to this compound. The strategy relies on a robust and versatile Suzuki-Miyaura cross-coupling reaction. The successful execution of this synthesis would provide valuable access to this biflavonoid, enabling further exploration of its biological properties and the development of novel therapeutic agents. The provided protocols are intended as a starting point and will likely require optimization for maximal efficiency and yield.

Application Note: Quantitative Analysis of 2,3-Dihydroisoginkgetin in Botanical Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroisoginkgetin is a biflavonoid predominantly found in plants of the Selaginella genus, which has a long history of use in traditional medicine. This compound, along with other biflavonoids, is recognized for its potential therapeutic properties, including neuroprotective and anti-inflammatory effects. As research into the pharmacological applications of this compound expands, the need for robust and reliable analytical methods for its quantification in plant extracts becomes increasingly critical for quality control, standardization, and pharmacokinetic studies. This application note provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), a widely accessible and reliable analytical technique.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in publicly accessible literature, this section presents representative data for amentoflavone (B1664850), a structurally related and co-existing key biflavonoid in Selaginella species. This data provides a reference for the expected concentration ranges of biflavonoids in these extracts. A study on various Selaginella species from Java, Indonesia, reported the following concentrations of amentoflavone:

Plant SpeciesOriginAmentoflavone Concentration (ppm)
Selaginella subalpinaGedung Songo6.87
Selaginella doederleinii-Not specified in this study, but known to contain amentoflavone
Selaginella aristataBatuseribu2.81
Selaginella involvensTemanggung2.15
Selaginella intermediaCangkuang6.03

Note: The data presented is for amentoflavone as a representative biflavonoid due to the limited availability of specific quantitative data for this compound.

Experimental Protocols

This section outlines a comprehensive protocol for the extraction and quantification of this compound from plant materials, primarily targeting Selaginella species.

Sample Preparation: Ultrasound-Assisted Extraction (UAE)
  • Grinding: Dry the plant material (e.g., whole plant of Selaginella doederleinii) at 40-50°C and grind it into a fine powder (40-60 mesh).

  • Extraction Solvent: Prepare a 70% (v/v) ethanol-water solution.

  • Extraction Procedure:

    • Weigh 1.0 g of the powdered plant material into a 50 mL conical flask.

    • Add 20 mL of the 70% ethanol (B145695) extraction solvent.

    • Place the flask in an ultrasonic bath.

    • Perform ultrasonication for 30 minutes at a frequency of 40 kHz and a temperature of 60°C.

    • After extraction, centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process twice more with fresh solvent.

    • Combine the supernatants.

  • Concentration and Reconstitution:

    • Evaporate the combined supernatant to dryness under reduced pressure using a rotary evaporator.

    • Reconstitute the dried extract in 5 mL of methanol (B129727).

    • Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC-DAD Quantification Method

A reversed-phase HPLC method with DAD detection is proposed for the quantification of this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase:

      • Solvent A: 0.1% Formic acid in Water.

      • Solvent B: Acetonitrile.

    • Gradient Elution:

      Time (min) % Solvent A % Solvent B
      0 70 30
      25 40 60
      30 40 60
      35 70 30

      | 40 | 70 | 30 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 280 nm (or a wavelength determined by the UV spectrum of a this compound standard).

  • Standard Preparation:

    • Prepare a stock solution of this compound standard (commercially available) in methanol at a concentration of 1 mg/mL.

    • Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.

  • Calibration Curve:

    • Inject each working standard solution into the HPLC system.

    • Construct a calibration curve by plotting the peak area against the concentration of the standard.

  • Quantification:

    • Inject the prepared sample extract into the HPLC system.

    • Identify the peak corresponding to this compound by comparing the retention time with the standard.

    • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Method Validation

The proposed analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability. The validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be evaluated by comparing the chromatograms of a blank sample, a standard solution, and a sample extract.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the standard solution and performing a linear regression analysis.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by performing recovery studies on spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Analytical Quantification cluster_validation Method Validation start Plant Material (Selaginella sp.) grind Grinding start->grind uae Ultrasound-Assisted Extraction (70% Ethanol, 60°C, 30 min) grind->uae centrifuge Centrifugation uae->centrifuge concentrate Concentration & Reconstitution centrifuge->concentrate filter Filtration (0.45 µm) concentrate->filter hplc HPLC-DAD Analysis filter->hplc quant Quantification (Calibration Curve) hplc->quant spec Specificity lin Linearity acc Accuracy prec Precision lod_loq LOD/LOQ

Caption: Workflow for the quantification of this compound.

Inhibitory Signaling Pathway of Isoginkgetin

Recent studies have elucidated the molecular mechanisms underlying the therapeutic effects of isoginkgetin, a closely related biflavonoid to this compound. Isoginkgetin has been shown to inhibit the NF-κB and p21 signaling pathways, which are implicated in inflammatory processes and cellular senescence.

Caption: Isoginkgetin's inhibitory action on signaling pathways.

Application Notes and Protocols for In Vitro Assay Development of 2,3-Dihydroisoginkgetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroisoginkgetin is a biflavonoid compound that has garnered interest for its diverse biological activities. As a member of the flavonoid family, it is recognized for its potential therapeutic applications.[1][2] Published research indicates that this compound exhibits several key bioactivities, including:

  • Tyrosinase Inhibition: It acts as an inhibitor of tyrosinase, a key enzyme in melanin (B1238610) synthesis, demonstrating 36.84% inhibition at a concentration of 0.1 mM.[1]

  • Antioxidant and Neuroprotective Properties: It has been shown to modulate protein aggregation and reduce oxidative stress in neuronal cells, suggesting potential neuroprotective effects.[3]

  • Anti-inflammatory Effects: The compound has been investigated for its anti-inflammatory properties in various cellular models.[3]

  • Cytotoxicity: It displays a degree of cytotoxicity at higher concentrations, with a reported IC50 of 86.16 μM in human epidermal melanocytes (HEMn).

These application notes provide a comprehensive guide to developing and executing a panel of in vitro assays to characterize the biological effects of this compound. The protocols detailed below will enable researchers to assess its bioactivity in key areas such as enzyme inhibition, antioxidant capacity, cytotoxicity, anti-inflammatory potential, and neuroprotection.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration range of this compound that is non-toxic to cells, which is essential for designing subsequent cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell metabolic activity as an indicator of cell viability.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay seed_cells Seed cells in 96-well plate (e.g., 1x10^4 cells/well) incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h add_compound Add serial dilutions of This compound incubate_24h->add_compound incubate_treat Incubate for 24-48h add_compound->incubate_treat add_mtt Add MTT solution (0.5 mg/mL) incubate_treat->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for the MTT Cell Viability Assay.

Protocol
  • Cell Plating: Seed cells (e.g., SH-SY5Y, RAW 264.7, or B16-F10) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is ≤ 0.1% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include wells with medium only (blank) and cells with medium containing 0.1% DMSO (vehicle control).

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the vehicle control.

    • % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

Data Presentation
Concentration (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
Vehicle Control0.850 ± 0.045100.0
10.845 ± 0.05199.4
100.812 ± 0.04895.5
250.755 ± 0.06288.8
500.610 ± 0.05571.8
800.435 ± 0.04151.2
1000.315 ± 0.03937.1

Tyrosinase Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on mushroom tyrosinase activity, confirming its known bioactivity. This assay measures the enzyme's ability to convert L-DOPA into dopachrome, a colored product.

Protocol
  • Reagent Preparation:

    • Phosphate (B84403) Buffer: 0.1 M, pH 6.8.

    • Mushroom Tyrosinase: 1000 U/mL in phosphate buffer.

    • L-DOPA Solution: 2.5 mM in phosphate buffer.

    • Test Compound: Prepare serial dilutions of this compound in phosphate buffer (with a minimal amount of DMSO if needed).

    • Positive Control: Kojic acid (e.g., 0.5 mM).

  • Assay Procedure (in a 96-well plate):

    • Add 40 µL of phosphate buffer to each well.

    • Add 20 µL of the test compound, positive control, or buffer (for blank and control).

    • Add 20 µL of the mushroom tyrosinase solution to all wells except the blanks. Add 20 µL of buffer to the blank wells.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of L-DOPA solution to all wells.

  • Measurement: Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

  • Calculation: Determine the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

    • % Inhibition = [(V_Control - V_Sample) / V_Control] * 100

    • Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting % inhibition against the logarithm of the inhibitor concentration.

Data Presentation
CompoundConcentration (µM)Reaction Rate (ΔAbs/min)% Inhibition
Control (No Inhibitor)-0.052 ± 0.0030
This compound100.041 ± 0.00221.2
"250.033 ± 0.00336.5
"500.025 ± 0.00251.9
"1000.016 ± 0.00169.2
Kojic Acid (Positive Control)500.011 ± 0.00178.8

Melanogenesis Signaling Pathway

Melanogenesis_Pathway cluster_receptor Receptor Activation cluster_transcription Transcription Regulation cluster_synthesis Melanin Synthesis MC1R MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF (Transcription Factor) CREB->MITF Tyrosinase Tyrosinase MITF->Tyrosinase TRP1 TRP1 MITF->TRP1 TRP2 TRP2 MITF->TRP2 Melanin Melanin Tyrosinase->Melanin L-Tyrosine -> L-DOPA -> ... TRP1->Melanin TRP2->Melanin Inhibitor This compound Inhibitor->Tyrosinase

Caption: Simplified melanogenesis pathway showing inhibition of Tyrosinase.

Antioxidant Capacity Assays (DPPH & ABTS)

Objective: To evaluate the free radical scavenging ability of this compound using two common and complementary assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

Protocol: DPPH Assay
  • Reagent Preparation:

    • DPPH Solution: 0.1 mM DPPH in methanol (B129727). The solution should have an absorbance of ~1.0 at 517 nm.

    • Test Compound: Serial dilutions of this compound in methanol.

    • Positive Control: Ascorbic acid or Trolox.

  • Assay Procedure (in a 96-well plate):

    • Add 100 µL of the test compound, positive control, or methanol (for control) to wells.

    • Add 100 µL of DPPH solution to all wells.

    • Mix and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation:

    • % Scavenging = [(Abs_Control - Abs_Sample) / Abs_Control] * 100

    • Determine the IC₅₀ value.

Protocol: ABTS Assay
  • Reagent Preparation:

    • ABTS Stock Solution: Mix equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate. Allow the mixture to stand in the dark for 12-16 hours to form the radical cation (ABTS•+).

    • ABTS Working Solution: Dilute the stock solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Test Compound & Control: As in the DPPH assay.

  • Assay Procedure (in a 96-well plate):

    • Add 20 µL of the test compound, positive control, or solvent to wells.

    • Add 180 µL of the ABTS working solution.

    • Mix and incubate in the dark at room temperature for 7 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation:

    • % Scavenging = [(Abs_Control - Abs_Sample) / Abs_Control] * 100

    • Determine the IC₅₀ value.

Data Presentation
CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)
This compound45.8 ± 3.132.5 ± 2.5
Ascorbic Acid18.2 ± 1.512.9 ± 1.1
Trolox25.5 ± 2.018.7 ± 1.6

Anti-inflammatory Assay (Nitric Oxide Inhibition)

Objective: To assess the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. NO is a key inflammatory mediator, and its production is measured by quantifying its stable end product, nitrite (B80452), using the Griess reagent.

Protocol
  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at 1.5 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treatment: Treat cells with non-toxic concentrations of this compound (determined from the MTT assay) for 2 hours.

  • Stimulation: Add LPS (1 µg/mL) to all wells except the negative control to induce an inflammatory response. Incubate for another 18-24 hours.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (e.g., sulfanilamide (B372717) in phosphoric acid) to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine) to each well.

    • Incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540-550 nm.

  • Calculation: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-only treated cells.

Data Presentation
TreatmentNitrite Conc. (µM) (Mean ± SD)% NO Inhibition
Control (No LPS)1.5 ± 0.3-
LPS (1 µg/mL)25.8 ± 1.80
LPS + Dihydroisoginkgetin (10 µM)18.2 ± 1.529.5
LPS + Dihydroisoginkgetin (25 µM)11.5 ± 1.155.4
LPS + Dihydroisoginkgetin (50 µM)6.8 ± 0.973.6
LPS + L-NAME (Positive Control)4.2 ± 0.583.7

NF-κB Inflammatory Signaling Pathway

NFkB_Pathway cluster_signal Upstream Signaling cluster_cytosol Cytosolic Events cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB Phosphorylates IkB_p P-IκB (Ubiquitinated for degradation) IkB->IkB_p NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->NFkB IκB Degradation DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes Transcription Inhibitor This compound (Potential Target) Inhibitor->IKK Inhibition?

Caption: NF-κB pathway in inflammation, a potential target for this compound.

Neuroprotection Assay

Objective: To determine if this compound can protect neuronal cells (e.g., SH-SY5Y) from oxidative stress-induced cell death, a common model for neurodegeneration research.

Protocol
  • Cell Culture: Seed SH-SY5Y human neuroblastoma cells in a 96-well plate at 1 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with non-toxic concentrations of this compound for 2-24 hours.

  • Oxidative Stress Induction: Add hydrogen peroxide (H₂O₂) to the wells at a final concentration known to induce ~50% cell death (e.g., 100-200 µM, determined empirically) for 24 hours. Include a control group treated with H₂O₂ alone.

  • Viability Assessment: After the incubation period, assess cell viability using the MTT assay as described in Section 1.

  • Calculation: Calculate the percentage of cell viability, where 100% viability is the untreated control (no compound, no H₂O₂) and the H₂O₂-only group represents the baseline for damage.

    • % Protection = [(Viability_Sample - Viability_H2O2) / (Viability_Control - Viability_H2O2)] * 100

Data Presentation
TreatmentCell Viability (%) (Mean ± SD)% Protection
Control100.0 ± 5.2-
H₂O₂ (200 µM)48.5 ± 4.10
H₂O₂ + Dihydroisoginkgetin (10 µM)65.2 ± 3.832.4
H₂O₂ + Dihydroisoginkgetin (25 µM)78.9 ± 4.559.0
H₂O₂ + Dihydroisoginkgetin (50 µM)89.1 ± 5.078.8

Oxidative Stress and Nrf2 Signaling Pathway

Nrf2_Pathway cluster_cytosol Cytosol (Basal State) cluster_stress Cytosol (Oxidative Stress) cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Proteasome Proteasomal Degradation Nrf2->Proteasome Ubiquitination ROS Oxidative Stress (e.g., H2O2) Keap1_mod Keap1 (Conformational Change) ROS->Keap1_mod Modifies Cysteines Nrf2_free Nrf2 (Released) Keap1_mod->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Genes Antioxidant Genes (HO-1, GCLC, NQO1) ARE->Genes Transcription Inhibitor This compound (Potential Activator) Inhibitor->Nrf2_free Promotes?

Caption: The Nrf2 pathway, a key regulator of the cellular antioxidant response.

References

preparation of 2,3-Dihydroisoginkgetin stock solutions for experiments

Author: BenchChem Technical Support Team. Date: December 2025

APPLICATION NOTE AND PROTOCOL

Preparation of 2,3-Dihydroisoginkgetin Stock Solutions for Experimental Use

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

This compound is a biflavonoid compound investigated for its potential neuroprotective, anti-inflammatory, and anti-tyrosinase properties.[1][2] Accurate and reproducible experimental results rely on the correct preparation of stock solutions. This document provides a detailed protocol for preparing this compound stock solutions for use in various research applications, including cell culture-based assays.

2. Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties, particularly solubility, is crucial for selecting the appropriate solvent and ensuring the compound remains in solution during experiments.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃₂H₂₄O₁₀[1][2]
Molecular Weight568.527 g/mol [1]
Boiling Point850.6°C at 760 mmHg
Density1.5 g/mL
LogP5.94
Storage2-8°C, dry, sealed

3. Stock Solution Preparation

The following protocol outlines the steps for preparing a high-concentration stock solution of this compound, which can then be diluted to working concentrations for various experiments.

3.1. Materials

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

3.2. Protocol for Preparing a 10 mM DMSO Stock Solution

  • Calculate the required mass:

    • To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 568.527 g/mol x 1000 mg/g = 5.69 mg

  • Weighing the compound:

    • Accurately weigh 5.69 mg of this compound powder using an analytical balance.

    • Transfer the powder to a sterile microcentrifuge tube.

  • Dissolving the compound:

    • Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the powder.

    • Vortex the tube thoroughly until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

  • Storage:

    • Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light.

4. Preparation of Working Solutions for Cell Culture

For cell-based experiments, it is crucial to dilute the high-concentration DMSO stock solution into the cell culture medium to a final concentration that is non-toxic to the cells. The final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, as higher concentrations can be cytotoxic.

4.1. Protocol for Preparing a 100 µM Working Solution

  • Warm the cell culture medium:

    • Pre-warm the required volume of cell culture medium to 37°C.

  • Dilution:

    • To prepare a 100 µM working solution from a 10 mM stock, a 1:100 dilution is required.

    • For example, to prepare 1 mL of a 100 µM working solution, add 10 µL of the 10 mM this compound stock solution to 990 µL of pre-warmed cell culture medium.

    • Add the stock solution dropwise while gently swirling the medium to ensure rapid and uniform mixing and to prevent precipitation.

  • Final DMSO Concentration:

    • In this example, the final concentration of DMSO in the working solution is 0.1%, which is generally well-tolerated by most cell lines.

5. Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the general workflow for preparing stock and working solutions and a conceptual signaling pathway where a compound like this compound might be investigated.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex store Store at -20°C vortex->store dilute Dilute Stock Solution into Medium store->dilute warm_medium Warm Cell Culture Medium warm_medium->dilute mix Mix Gently dilute->mix use Use in Experiment mix->use

Caption: Workflow for preparing this compound solutions.

G ext_signal External Stimulus receptor Cell Surface Receptor ext_signal->receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 trans_factor Transcription Factor kinase2->trans_factor gene_exp Gene Expression trans_factor->gene_exp response Cellular Response gene_exp->response compound This compound compound->kinase2

Caption: Hypothetical signaling pathway showing potential inhibition.

6. Stability and Storage Considerations

  • This compound stock solutions in DMSO should be stored at -20°C to ensure stability.

  • Avoid multiple freeze-thaw cycles by preparing small-volume aliquots.

  • Protect solutions from light to prevent photodegradation.

  • The stability of flavonoids can be affected by pH, temperature, and the presence of metal ions. While specific stability data for this compound is limited, related compounds like dihydromyricetin (B1665482) are known to be unstable in weak alkaline solutions.

7. Safety Precautions

  • Always handle this compound and DMSO in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Consult the Material Safety Data Sheet (MSDS) for this compound for detailed safety information.

Disclaimer: This protocol provides a general guideline. Researchers should optimize the protocol based on their specific experimental requirements and cell lines. It is recommended to perform a solubility test and a cytotoxicity assay to determine the optimal concentration range for your specific application.

References

Application Note: Identification and Quantification of Biflavonoids in Ginkgo Biloba Extracts using HPLC-DAD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginkgo biloba extracts are among the most widely utilized herbal supplements globally, recognized for their potential therapeutic effects on cognitive function and circulatory disorders. While the primary active components are typically considered to be flavonoid glycosides and terpene lactones, a significant class of compounds known as biflavonoids also contributes to the chemical profile and potential bioactivity of the extracts. Biflavonoids are dimers of flavonoid units and have been the subject of growing research interest. This application note provides a detailed protocol for the identification and quantification of five major biflavonoids in Ginkgo biloba extracts—amentoflavone, bilobetin, ginkgetin, isoginkgetin, and sciadopitysin (B1680922)—using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

Biflavonoids in Ginkgo biloba are of interest due to their potential pharmacological activities. A robust and reliable analytical method is crucial for the quality control and standardization of ginkgo extracts, as well as for research into their specific biological roles. The HPLC-DAD method described herein offers a sensitive and specific approach for the separation and simultaneous determination of these key biflavonoid compounds.[1] Biflavonoids exhibit a strong UV absorption signal at approximately 330 nm, making DAD an ideal detection method.[1]

Experimental Protocols

This section details the necessary steps for sample preparation and HPLC-DAD analysis of biflavonoids in Ginkgo biloba leaf extracts.

Sample Preparation: Extraction of Biflavonoids

The following protocol is adapted from methodologies that have proven effective for the extraction of biflavonoids from dried Ginkgo biloba leaves.[2][3][4]

Materials and Reagents:

  • Dried and powdered Ginkgo biloba leaves

  • 70% Ethanol (v/v) in deionized water

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm syringe filters

Procedure:

  • Weigh 1.0 g of powdered Ginkgo biloba leaves into a suitable flask.

  • Add 20 mL of 70% ethanol.

  • Sonicate the mixture in an ultrasonic bath for 60 minutes at room temperature.

  • After sonication, centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully decant the supernatant into a clean collection tube.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • The extract is now ready for HPLC-DAD analysis.

HPLC-DAD Analysis

The following HPLC-DAD conditions are based on established methods for the separation and quantification of ginkgo biflavonoids.[1][2]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and Diode-Array Detector (DAD).

Chromatographic Conditions:

Parameter Value
HPLC Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Program 0-40 min: 10% to 26% B40-70 min: 26% to 65% B70-100 min: 65% to 100% B100-105 min: Hold at 100% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL

| Detection Wavelength | 330 nm |

Standard Preparation:

  • Prepare individual stock solutions of amentoflavone, bilobetin, ginkgetin, isoginkgetin, and sciadopitysin in methanol at a concentration of 1 mg/mL.

  • From the stock solutions, prepare a mixed standard working solution containing all five biflavonoids at a suitable concentration range for calibration (e.g., 1-100 µg/mL).

  • Prepare a series of calibration standards by diluting the mixed standard working solution with methanol.

Quantification:

  • Construct a calibration curve for each biflavonoid by plotting the peak area against the concentration of the respective standard.

  • The concentration of each biflavonoid in the ginkgo extract can then be determined from its peak area using the corresponding calibration curve.

Data Presentation

The following table summarizes the typical content of the five major biflavonoids in Ginkgo biloba leaf extracts as reported in the literature. These values can vary depending on the plant's origin, harvest time, and extraction method.

BiflavonoidTypical Content Range (µg/g of dry weight)
Amentoflavone100 - 500
Bilobetin200 - 800
Ginkgetin300 - 1200
Isoginkgetin500 - 2000
Sciadopitysin600 - 2700

Note: The data presented is a compilation from multiple sources and should be used for reference purposes. Actual concentrations will vary.[4][5]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps involved in the HPLC-DAD analysis of biflavonoids from Ginkgo biloba extracts.

G cluster_0 Sample Preparation cluster_1 HPLC-DAD Analysis cluster_2 Data Analysis Start Start Powdered Ginkgo Leaves Powdered Ginkgo Leaves Start->Powdered Ginkgo Leaves Extraction (70% Ethanol, Sonication) Extraction (70% Ethanol, Sonication) Powdered Ginkgo Leaves->Extraction (70% Ethanol, Sonication) Centrifugation Centrifugation Extraction (70% Ethanol, Sonication)->Centrifugation Filtration (0.45 µm) Filtration (0.45 µm) Centrifugation->Filtration (0.45 µm) HPLC Injection HPLC Injection Filtration (0.45 µm)->HPLC Injection Chromatographic Separation (C18 Column) Chromatographic Separation (C18 Column) HPLC Injection->Chromatographic Separation (C18 Column) DAD Detection (330 nm) DAD Detection (330 nm) Chromatographic Separation (C18 Column)->DAD Detection (330 nm) Data Acquisition and Processing Data Acquisition and Processing DAD Detection (330 nm)->Data Acquisition and Processing Peak Identification (vs. Standards) Peak Identification (vs. Standards) Data Acquisition and Processing->Peak Identification (vs. Standards) Quantification (Calibration Curves) Quantification (Calibration Curves) Peak Identification (vs. Standards)->Quantification (Calibration Curves) Final Report Final Report Quantification (Calibration Curves)->Final Report

Caption: Workflow for Biflavonoid Analysis in Ginkgo Extracts.

Classification of Major Ginkgo Biflavonoids

The five major biflavonoids in Ginkgo biloba are structurally related, differing in their methylation patterns. This diagram shows their classification based on the number of methoxy (B1213986) groups.

G cluster_0 Based on Methoxy Groups Biflavonoids in Ginkgo Biflavonoids in Ginkgo Amentoflavone (0) Amentoflavone (0) Biflavonoids in Ginkgo->Amentoflavone (0) Bilobetin (1) Bilobetin (1) Biflavonoids in Ginkgo->Bilobetin (1) Ginkgetin (2) Ginkgetin (2) Biflavonoids in Ginkgo->Ginkgetin (2) Isoginkgetin (2) Isoginkgetin (2) Biflavonoids in Ginkgo->Isoginkgetin (2) Sciadopitysin (3) Sciadopitysin (3) Biflavonoids in Ginkgo->Sciadopitysin (3)

Caption: Classification of Ginkgo Biflavonoids by Methylation.

Conclusion

The HPLC-DAD method outlined in this application note provides a reliable and reproducible approach for the identification and quantification of five key biflavonoids in Ginkgo biloba extracts. This methodology is suitable for quality control purposes in the manufacturing of ginkgo-based products and serves as a valuable tool for researchers investigating the phytochemical composition and therapeutic potential of this important medicinal plant. The detailed protocol and data provided herein can be readily implemented in a laboratory setting to ensure the consistency and quality of Ginkgo biloba extracts.

References

Troubleshooting & Optimization

2,3-Dihydroisoginkgetin stability and degradation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of 2,3-Dihydroisoginkgetin in aqueous solutions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Disclaimer: Specific stability data for this compound is limited in publicly available literature. Therefore, some information provided is extrapolated from studies on the closely related biflavonoid, isoginkgetin, and other flavonoids from Ginkgo biloba.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that influence the stability of this compound in aqueous solutions?

Based on studies of related flavonoids, the primary factors affecting the stability of this compound in aqueous solutions are expected to be pH, temperature, light, and the presence of oxidizing agents. Biflavonoids are generally more stable in acidic conditions and tend to degrade in neutral to alkaline conditions. Elevated temperatures will accelerate degradation, and exposure to UV or broad-spectrum light can induce photodegradation.

Q2: How can I prepare a stable stock solution of this compound?

To prepare a relatively stable stock solution, dissolve this compound in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) before preparing aqueous dilutions. For aqueous solutions, use a slightly acidic buffer (e.g., pH 4-6) to improve stability. It is recommended to prepare fresh aqueous solutions for each experiment and protect them from light by using amber vials or covering the container with aluminum foil. Store stock solutions at -20°C or -80°C for long-term storage.

Q3: What are the likely degradation products of this compound?

While specific degradation products of this compound have not been extensively characterized, degradation of flavonoids typically involves the cleavage of the heterocyclic C-ring and further degradation of the resulting phenolic acids and aldehydes. Given its biflavonoid structure, degradation could potentially yield monomeric flavonoid units or smaller phenolic compounds.

Q4: What analytical methods are suitable for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection (HPLC-UV) or coupled with mass spectrometry (HPLC-MS) is the most common and effective method for quantifying this compound and monitoring its degradation. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acidified water (e.g., with formic acid or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727).

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Rapid loss of this compound in my aqueous experimental setup. High pH of the medium: The compound is likely unstable in neutral or alkaline conditions.Buffer your aqueous solution to a slightly acidic pH (4-6).
Exposure to light: Photodegradation can occur.Conduct experiments in low-light conditions or use amber-colored labware.
Elevated temperature: Higher temperatures accelerate degradation.Maintain a controlled, lower temperature for your experiment if possible.
Presence of oxidizing agents: Contaminants in the water or reagents can cause oxidative degradation.Use high-purity water and reagents. Consider degassing the solution to remove dissolved oxygen.
Inconsistent results in stability studies. Inconsistent solution preparation: Variability in pH, solvent, or concentration.Standardize your protocol for solution preparation. Always use freshly prepared aqueous solutions.
Inadequate storage of stock solutions: Degradation of the stock solution over time.Store stock solutions in an appropriate solvent (e.g., DMSO) at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Difficulty in separating degradation products from the parent compound in HPLC. Suboptimal HPLC method: The mobile phase gradient, column, or detection wavelength may not be suitable.Optimize your HPLC method. A gradient elution with a C18 column is often effective. Use a photodiode array (PDA) detector to identify the optimal wavelength for detection of both the parent compound and potential degradation products.

Quantitative Data Summary

Table 1: Half-life (t½) of Ginkgo Flavonol Aglycones under Various Conditions

ConditionQuercetin (t½, hours)Kaempferol (t½, hours)Isorhamnetin (t½, hours)
0.1 M HCl at 70°C > 24> 24> 24
0.1 M NaOH at 70°C < 1< 1< 1
Water at 70°C 8.312.510.1
0.03% H₂O₂ at 70°C 2.13.52.8

Data extrapolated from a study on flavonol glycosides from Ginkgo biloba, where the stability of the aglycones was also assessed[1][2].

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is adapted from forced degradation studies performed on flavonol glycosides from Ginkgo biloba[1].

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol or DMSO (for stock solution)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • pH meter

  • Water bath or incubator

  • HPLC system with UV/PDA detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or DMSO.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂.

    • Thermal Degradation: Mix an aliquot of the stock solution with high-purity water.

    • Photodegradation: Expose a solution of this compound in high-purity water to a UV lamp or direct sunlight. Include a dark control wrapped in aluminum foil.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 70°C for thermal, acid, base, and oxidative stress) for a defined period (e.g., 0, 1, 2, 4, 8, and 24 hours). For photostability, expose for a set duration.

  • Sampling and Analysis: At each time point, withdraw a sample, neutralize if necessary (for acid and base hydrolysis samples), and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound.

Protocol 2: HPLC Method for Quantification of this compound

Objective: To quantify this compound and separate it from potential degradation products.

Instrumentation and Conditions:

  • HPLC System: A system with a gradient pump, autosampler, and UV/PDA detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A linear gradient starting with a lower percentage of Mobile Phase B and increasing over time to elute compounds with varying polarities. A typical starting point could be 10% B, increasing to 90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound (can be determined by PDA scan, likely around 270 nm and 330 nm based on related biflavonoids).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30°C.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (in DMSO or Methanol) acid Acid Hydrolysis (0.1M HCl, 70°C) stock->acid Dilute into stress medium base Base Hydrolysis (0.1M NaOH, 70°C) stock->base Dilute into stress medium thermal Thermal Degradation (Water, 70°C) stock->thermal Dilute into stress medium oxidative Oxidative Degradation (3% H2O2, 70°C) stock->oxidative Dilute into stress medium photo Photodegradation (UV/Sunlight) stock->photo Dilute into stress medium sampling Sampling at Time Intervals acid->sampling base->sampling thermal->sampling oxidative->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation (Kinetics, Degradation Products) hplc->data

Caption: Workflow for a forced degradation study.

Logical_Relationship cluster_factors Influencing Factors compound This compound (Aqueous Solution) degradation Degradation compound->degradation ph pH (Alkaline > Neutral > Acidic) ph->degradation temp Temperature (High > Low) temp->degradation light Light Exposure (UV > Visible) light->degradation oxidants Oxidizing Agents oxidants->degradation products Degradation Products (e.g., phenolic acids, aldehydes) degradation->products

Caption: Factors influencing degradation.

References

Optimizing Experimental Dosage of 2,3-Dihydroisoginkgetin for Cell Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental dosage of 2,3-Dihydroisoginkgetin for various cell-based assays.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its known biological activities?

This compound is a biflavonoid compound. Published research indicates it possesses tyrosinase inhibitory activity. It has also been investigated for its potential neuroprotective and anti-inflammatory effects, including the ability to modulate protein aggregation and reduce oxidative stress in neuronal cells.

2. What is a good starting concentration range for this compound in cell assays?

A starting point for concentration can be inferred from the reported IC50 value in human epidermal melanocytes (HEMn), which is 86.16 μM[1]. However, the optimal concentration is highly cell-type dependent. It is recommended to perform a dose-response experiment starting from a low concentration (e.g., 1 µM) and extending to a high concentration (e.g., 100-200 µM) to determine the optimal range for your specific cell line and assay. For cancer cell lines, related compounds like Ginkgetin have shown effects in the 12.5 to 200 μM range.

3. How should I dissolve this compound for cell culture experiments?

Like many flavonoids, this compound may have limited aqueous solubility. It is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is crucial to ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

4. What are the potential signaling pathways modulated by this compound?

While specific pathways for this compound are not extensively documented, studies on the closely related biflavonoid Ginkgetin suggest modulation of several key signaling pathways involved in cancer progression, including the JAK/STAT, Wnt/β-catenin, AKT/GSK-3β, and MAPK pathways. Another related compound, Isoginkgetin, has been shown to impair NF-κB signaling. It is plausible that this compound may affect similar pathways.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of this compound - Concentration is too low.- Incubation time is too short.- Compound instability.- Low sensitivity of the cell line.- Increase the concentration range in your dose-response experiment.- Extend the incubation period (e.g., 24, 48, 72 hours).- Prepare fresh stock solutions and protect from light.- Try a different, potentially more sensitive, cell line.
High levels of cell death, even at low concentrations - Compound cytotoxicity in the specific cell line.- Solvent (e.g., DMSO) cytotoxicity.- Contamination of the compound or culture.- Perform a cytotoxicity assay (e.g., MTT, LDH release) to determine the IC50 value.- Ensure the final solvent concentration is non-toxic (≤ 0.1% DMSO).- Use a fresh, authenticated batch of the compound and ensure aseptic technique.
Precipitation of the compound in the culture medium - Poor solubility of this compound at the tested concentration.- Lower the final concentration of the compound.- Ensure the stock solution is fully dissolved before adding to the medium.- Consider using a different solvent or a solubilizing agent, but validate its compatibility with your cells first.
Inconsistent or variable results between experiments - Inconsistent cell seeding density.- Variation in compound treatment time.- Pipetting errors.- Passage number of cells.- Maintain a consistent cell seeding protocol.- Standardize the timing of all experimental steps.- Calibrate pipettes regularly.- Use cells within a consistent and low passage number range.

Quantitative Data Summary

The following tables summarize available quantitative data for this compound and related compounds to guide experimental design.

Table 1: Reported IC50 Values

CompoundCell LineAssayIC50 ValueReference
This compoundHuman Epidermal Melanocytes (HEMn)Not Specified86.16 μM[1]
GinkgetinHepG2 (Hepatocellular Carcinoma)Cell ViabilityDose-dependent reduction from 12.5 to 200 μM
IsoginkgetinA375 (Melanoma)Cell ViabilityDecrease in viability starting at 50 µM

Table 2: Effective Concentration Ranges of Related Compounds

CompoundCell Line(s)Observed EffectEffective Concentration Range
GinkgetinOvarian Cancer Cell LinesInhibition of proliferation, induction of apoptosis, reduction of migration and invasionNot specified
Ginkgo biloba extract (EGb 761)HepG2, Hep3BIncreased cytotoxicity50 - 1000 mg/L

Experimental Protocols

Note: The following are general protocols and should be optimized for your specific experimental conditions.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the selected duration.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Visualizations

experimental_workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays stock Prepare Stock Solution (e.g., in DMSO) working Prepare Working Solutions (Serial Dilutions) stock->working seed Seed Cells treat Treat Cells with This compound seed->treat incubate Incubate (24, 48, 72h) treat->incubate viability Cell Viability (e.g., MTT) incubate->viability apoptosis Apoptosis (e.g., Annexin V) incubate->apoptosis western Western Blot (Protein Expression) incubate->western qpcr qPCR (Gene Expression) incubate->qpcr

Caption: General workflow for cell-based assays with this compound.

potential_signaling_pathways Potential Signaling Pathways Modulated by Related Biflavonoids cluster_pro_survival Pro-Survival / Proliferation cluster_invasion Invasion / Metastasis compound Ginkgetin / Isoginkgetin (Analogs of this compound) JAK_STAT JAK/STAT Pathway compound->JAK_STAT Inhibits Wnt Wnt/β-catenin Pathway compound->Wnt Inhibits AKT AKT/GSK-3β Pathway compound->AKT Inhibits MAPK MAPK Pathway compound->MAPK Modulates NFKB NF-κB Pathway compound->NFKB Inhibits MMP MMP Expression NFKB->MMP

Caption: Potential signaling pathways modulated by biflavonoids related to this compound.

References

how to prevent 2,3-Dihydroisoginkgetin from precipitating in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,3-Dihydroisoginkgetin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during experimentation, particularly regarding compound precipitation in media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in aqueous media?

A1: Precipitation is common for this compound due to its inherent physicochemical properties. This compound is a biflavonoid with a high molecular weight and a predicted LogP of 5.94, indicating it is highly lipophilic (hydrophobic) and has very low water solubility.[1][2][3] Several factors can cause or worsen precipitation:

  • High Concentration: The final concentration in your aqueous medium may exceed its solubility limit.

  • Temperature Shock: Adding a cold stock solution to warm culture media can decrease solubility.[4]

  • pH Shifts: The pH of the medium, which can be altered by the CO2 environment in an incubator, can affect the solubility of pH-sensitive compounds.[5]

  • Media Interactions: The compound may interact with salts, proteins, and other components in the culture medium over time, leading to precipitation.[5]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most effective and widely used solvent for dissolving this compound and other hydrophobic compounds for use in cell culture.[6][7] DMSO is a powerful polar aprotic solvent that is miscible with water and a broad range of organic solvents.[6][8] While ethanol (B145695) can also be used, DMSO typically offers superior solubilizing power and is less volatile, preventing the stock solution from concentrating due to evaporation.[9]

Q3: What is the maximum recommended final concentration of DMSO in cell culture media?

A3: High concentrations of DMSO can be toxic to cells.[4] It is critical to keep the final concentration of DMSO in the culture medium as low as possible.

  • General Guideline: The final DMSO concentration should not exceed 0.5%.

  • Recommended Level: For most applications, a final concentration of 0.1% or lower is advised to minimize any impact on cell viability and function.[4]

  • Cell-Line Specificity: The tolerance to DMSO can vary significantly between different cell lines. It is essential to run a vehicle control (media with the same final concentration of DMSO but without the compound) to assess its effect on your specific experimental model.[4]

Q4: Are there alternative methods to improve the solubility of biflavonoids like this compound?

A4: Yes, several advanced techniques can be employed, particularly in drug development settings:

  • Co-solvency: This is the principle behind using DMSO. A water-miscible organic solvent helps to reduce the interfacial tension between the aqueous solution and the hydrophobic compound.[10]

  • Use of Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules, forming more water-soluble inclusion complexes.[11]

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the compound in a polymer carrier (e.g., PVP K-30). Studies on other biflavonoids have shown this method can significantly increase aqueous solubility and dissolution rates.[5][12]

Troubleshooting Guide for Precipitation

This guide addresses specific precipitation issues you may encounter during your experiments.

ProblemPotential Cause(s)Recommended Solution(s)
Immediate Precipitation 1. Concentration Overload: The final working concentration exceeds the compound's solubility limit in the media. 2. Temperature Shock: Adding a cold stock solution directly to warm (37°C) media.[4] 3. Poor Mixing: The concentrated stock was not dispersed quickly enough upon addition.1. Perform a Solubility Test: Determine the maximum soluble concentration in your specific medium (see protocol below). 2. Pre-warm the Media: Always ensure your cell culture medium is pre-warmed to 37°C before adding the compound.[5] 3. Improve Dilution Technique: Add the stock solution dropwise into the vortex of the media while gently swirling or mixing. Prepare the highest concentration needed and then perform serial dilutions.[4]
Precipitation Over Time 1. Compound Instability: The compound may degrade or aggregate during prolonged incubation. 2. Media Component Interaction: The compound may interact with salts or serum proteins over time.[5] 3. pH Fluctuation: The medium's pH may change during incubation, affecting solubility.[5]1. Conduct a Stability Test: Incubate the compound in your media for the full duration of your experiment and check for precipitation at various time points. 2. Ensure Proper Buffering: Confirm your medium is correctly buffered for the incubator's CO2 concentration.[5] 3. Consider Serum-Free Media: If interactions are suspected, test the compound's solubility in a serum-free version of your media.
Frozen Stock is Cloudy 1. Freeze-Thaw Cycle: The compound has precipitated out of the solvent at low temperatures.[4]1. Re-dissolve Before Use: Gently warm the stock solution vial to 37°C and vortex thoroughly to ensure the compound is fully redissolved before making dilutions.[4][7] 2. Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, prepare single-use aliquots of your high-concentration stock solution.[4]

Experimental Protocols & Data

Data Presentation
Physicochemical PropertyValueSource
Molecular Formula C₃₂H₂₄O₁₀[3]
Molecular Weight 568.53 g/mol [3]
Predicted LogP 5.94[3]
Appearance (Typically a solid powder)-
Primary Recommended Solvent Dimethyl Sulfoxide (DMSO)[6][7]
Max Final DMSO % in Media < 0.5% (≤ 0.1% Recommended)[4]
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes how to prepare a concentrated stock solution, which is the essential first step for solubilizing this compound.

  • Weigh the Compound: Accurately weigh out 1 mg of this compound powder using a calibrated analytical balance.

  • Calculate Solvent Volume:

    • Molecular Weight (MW) = 568.53 g/mol

    • Volume (L) = Mass (g) / (MW ( g/mol ) * Molarity (mol/L))

    • Volume (µL) = (0.001 g / (568.53 g/mol * 0.01 mol/L)) * 1,000,000 µL/L = 175.9 µL

  • Dissolve the Compound: Add 175.9 µL of high-purity, anhydrous DMSO to the vial containing the compound.

  • Ensure Complete Solubilization: Cap the vial tightly and vortex at maximum speed for 30-60 seconds. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.[7] Visually inspect the solution against a light source to ensure no solid particles remain.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4]

Protocol 2: Determining Maximum Solubility in Cell Culture Media

Before conducting experiments, it is crucial to determine the maximum concentration of this compound that remains soluble in your specific media to avoid precipitation artifacts.

  • Prepare Materials: You will need your 10 mM DMSO stock solution, sterile microcentrifuge tubes, and your complete cell culture medium, pre-warmed to 37°C.

  • Create Serial Dilutions:

    • Label tubes with a range of concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM).

    • To make 1 mL of a 100 µM solution, add 10 µL of the 10 mM stock to 990 µL of pre-warmed media (this maintains a 1% DMSO concentration). Mix well.

    • Perform 2-fold serial dilutions by transferring 500 µL from the 100 µM tube to a new tube containing 500 µL of pre-warmed media, and so on.

  • Incubation and Observation:

    • Incubate the tubes under your standard experimental conditions (e.g., 37°C, 5% CO2) for a period equivalent to your longest experiment.

    • Observe the tubes for any signs of cloudiness or visible precipitate. For a more sensitive analysis, pipette a small sample from each tube onto a slide and examine it under a microscope.

  • Determine Working Range: The highest concentration that remains clear throughout the incubation period is your maximum working concentration for that specific medium.

Visualized Workflows

The following diagrams illustrate key decision-making and experimental processes.

Troubleshooting Workflow for Compound Precipitation start Precipitation Observed in Media check_timing When did it occur? start->check_timing immediate Immediately Upon Dilution check_timing->immediate Immediately over_time During Incubation check_timing->over_time Over Time frozen In Frozen Stock Solution check_timing->frozen In Stock cause_immediate Potential Causes: - Concentration too high - Temperature shock - Poor mixing immediate->cause_immediate solution_immediate Solutions: 1. Pre-warm media to 37°C. 2. Add stock slowly while mixing. 3. Lower final concentration. 4. Perform a solubility test. cause_immediate->solution_immediate cause_over_time Potential Causes: - Compound instability - Interaction with media components - pH shift in incubator over_time->cause_over_time solution_over_time Solutions: 1. Test compound stability over time. 2. Ensure media is well-buffered. 3. Check for serum protein interactions. cause_over_time->solution_over_time cause_frozen Potential Cause: - Poor solubility at low temp. frozen->cause_frozen solution_frozen Solutions: 1. Warm stock to 37°C and vortex. 2. Aliquot to avoid freeze-thaw cycles. cause_frozen->solution_frozen

Caption: A decision tree for troubleshooting precipitation issues.

Standard Solubilization & Dilution Workflow step1 Step 1: Weigh Compound step2 Step 2: Dissolve in 100% DMSO to create high-concentration stock step1->step2 step3 Step 3: Warm (37°C) & Vortex until fully dissolved step2->step3 step4 Step 4: Aliquot stock for single use & store at -20/-80°C step3->step4 step5 Step 5: Add stock aliquot to pre-warmed (37°C) media step4->step5 step6 Step 6: Use immediately for experiment or serial dilutions step5->step6

Caption: A standard protocol for preparing working solutions.

References

Technical Support Center: Optimizing Biflavonoid Extraction from Plant Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of biflavonoids from plant materials.

Troubleshooting Guide

This guide addresses common issues encountered during the biflavonoid extraction process, offering potential causes and actionable solutions to optimize your experimental outcomes.

Issue Potential Cause Solution
Low Biflavonoid Yield Inappropriate Solvent Choice: The polarity of the extraction solvent may not be suitable for the target biflavonoids.Conduct a solvent screening with varying polarities. Ethanol-water mixtures (e.g., 60-80% ethanol) are often effective for many biflavonoids. For less polar biflavonoids, consider solvents like acetone (B3395972) or ethyl acetate (B1210297).[1]
Suboptimal Extraction Parameters: Temperature, time, and solid-to-liquid ratio are not optimized.Systematically optimize each parameter. Increase temperature to enhance solubility, but avoid excessive heat (typically 50-70°C) to prevent degradation.[2] Extend extraction time, but monitor for potential degradation. Increase the solvent-to-solid ratio (e.g., 1:20 to 1:40 g/mL) to improve extraction efficiency.[2]
Inefficient Extraction Technique: The chosen method (e.g., maceration) may not be effective for the plant matrix.Consider modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which can significantly improve yield and reduce extraction time.[1][3]
Poor Quality of Plant Material: Flavonoid content can vary with harvest time, drying, and storage conditions.Use high-quality, properly dried, and stored plant material. Grinding the material to a fine powder (0.25-0.5 mm) increases the surface area for extraction.[1][4]
Degradation of Biflavonoids Exposure to High Temperatures: Biflavonoids can be thermolabile.Maintain the extraction temperature within an optimal range (e.g., 50-70°C).[2] For particularly sensitive compounds, consider extraction at room temperature or using temperature-controlled UAE.
Extreme pH: The pH of the extraction solvent can affect flavonoid stability.A slightly acidic to neutral pH (typically pH 4-6) is often optimal. Avoid strongly acidic or alkaline conditions.[5] The addition of antioxidants like ascorbic acid (e.g., 0.1% w/v) to the solvent can help prevent oxidative degradation.[5]
Exposure to Light: Some flavonoids are light-sensitive.Protect the extraction mixture from light by using amber glassware or covering the extraction vessel.
Co-extraction of Impurities Non-selective Solvent: The solvent may be extracting a wide range of compounds along with the biflavonoids.A pre-extraction step with a non-polar solvent like hexane (B92381) can remove lipids and waxes.[6] Further purification using column chromatography is often necessary.
Complex Plant Matrix: The plant material naturally contains many other compounds with similar polarities to biflavonoids.Employ purification techniques such as column chromatography with silica (B1680970) gel or Sephadex LH-20.[7][8] Gradient elution is often more effective than isocratic elution for separating compounds with similar polarities.[2]
Poor Separation During Chromatography Inappropriate Stationary Phase: The chosen stationary phase (e.g., silica gel) may not be ideal for the specific biflavonoids.Consider different stationary phases like Sephadex LH-20, which separates based on molecular size and is effective for flavonoid purification.[7]
Suboptimal Mobile Phase: The solvent system used for elution does not provide adequate resolution.Systematically optimize the mobile phase composition. For silica gel chromatography, a common approach is to start with a non-polar solvent (e.g., chloroform (B151607) or ethyl acetate) and gradually increase the polarity by adding a more polar solvent like methanol.[2] For difficult separations, a shallow gradient can improve resolution.[2]
Sample Overload: Loading too much crude extract onto the column can lead to poor separation.Ensure the crude extract is concentrated and loaded as a narrow band onto the column.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to optimize for biflavonoid extraction?

A1: While all parameters are important, solvent selection is often the most critical first step. The polarity of the solvent system must be well-matched to the polarity of the target biflavonoids to ensure efficient solubilization and extraction.[1]

Q2: How can I reduce the extraction time without compromising the yield?

A2: Modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can dramatically shorten extraction times, often from hours to minutes, while maintaining or even improving yields compared to conventional methods like maceration or Soxhlet extraction.[1]

Q3: My biflavonoid extract is a dark, complex mixture. How can I effectively purify it?

A3: A multi-step purification strategy is often required. A common approach involves initial fractionation using column chromatography with a stationary phase like silica gel or a macroporous resin.[9] This is often followed by further purification using techniques like Sephadex LH-20 chromatography or preparative High-Performance Liquid Chromatography (HPLC) to isolate individual biflavonoids.[7][10]

Q4: I am observing co-elution of biflavonoids with similar structures during HPLC. What can I do to improve separation?

A4: To improve HPLC separation of structurally similar biflavonoids, you can try several strategies:

  • Optimize the mobile phase: Experiment with different solvent compositions and gradients. A shallower gradient can often improve the resolution of closely eluting peaks.

  • Change the stationary phase: If using a C18 column, consider a different type of column, such as one with a phenyl-hexyl phase, which can offer different selectivity for aromatic compounds.

  • Adjust the pH of the mobile phase: For ionizable flavonoids, adjusting the pH can alter their retention time and improve separation.

  • Lower the flow rate: Reducing the flow rate can increase the column efficiency and improve resolution, although it will also increase the run time.

Q5: Are there any "green" or more environmentally friendly solvents I can use for biflavonoid extraction?

A5: Yes, there is growing interest in using greener solvents. Ethanol is considered a relatively green solvent with low toxicity.[10] Additionally, novel solvents like ionic liquids (ILs) and deep eutectic solvents (DESs) are being explored for their high extraction efficiency and potential for recycling.[2][11]

Data Presentation: Comparison of Extraction Methods

The following tables summarize quantitative data from various studies on biflavonoid extraction, providing a comparison of different methods and their optimized parameters.

Table 1: Ultrasound-Assisted Extraction (UAE) of Biflavonoids

Plant MaterialTarget BiflavonoidsSolventSolid-to-Liquid Ratio (g/mL)Power (W)Time (min)Temperature (°C)Yield (mg/g)
Selaginella tamariscinaAmentoflavone & Hinokiflavone[Bpy]BF4 (Ionic Liquid)1:1228030N/AAmentoflavone: 13.51, Hinokiflavone: 6.74[4][12]
Garcinia madrunoTotal BiflavonoidsEthanol/Water (50:50)N/AN/A5N/A~3.7 (mg/mL of extract)[6]
Selaginella chaetolomaTotal BiflavonoidsDeep Eutectic SolventN/AN/AN/A5721.68[11]

Table 2: Microwave-Assisted Extraction (MAE) of Biflavonoids

Plant MaterialTarget BiflavonoidsSolventSolid-to-Liquid Ratio (g/mL)Power (W)Time (min)Temperature (°C)Yield (mg/g)
Selaginella sinensisAmentoflavone & Hinokiflavone[C6mim]BF4 (Ionic Liquid)1:113004048Amentoflavone: 1.96, Hinokiflavone: 0.79[2]
Albizia myriophylla BarkTotal Bioflavonoids70.36% Ethanol1:24.772839.86N/A152.74 (mg QE/g DW)[1][13]
Salicornia bigeloviiTotal Flavonoids60% Ethanol1:30250N/A505.71[14]

Table 3: Supercritical Fluid Extraction (SFE) of Flavonoids

Plant MaterialTarget FlavonoidsCo-solventPressure (MPa)Temperature (°C)Time (min)Yield (mg/g)
Hops (Humulus lupulus L.)Flavonoids80% Ethanol2550N/A7.8[15]
DandelionTotal FlavonoidsEthanol35508049.74 (as % of extract)[16]
Medicago sativa LeavesTotal Flavonoids20% Ethanol2050N/AN/A[17]

Experimental Protocols

Protocol 1: General Ultrasound-Assisted Extraction (UAE) of Biflavonoids

  • Sample Preparation: Dry the plant material and grind it into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Place a known amount of the powdered plant material (e.g., 1 g) into an extraction vessel.

    • Add the optimized extraction solvent (e.g., 70% ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 g/mL).

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Set the desired temperature (e.g., 50°C), sonication power (e.g., 200 W), and extraction time (e.g., 30 minutes).

  • Post-Extraction:

    • Separate the solid residue from the liquid extract by filtration or centrifugation.

    • Collect the supernatant (the extract).

    • For exhaustive extraction, the residue can be re-extracted with fresh solvent.

    • Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator.

Protocol 2: General Column Chromatography for Biflavonoid Purification

  • Column Packing:

    • Prepare a slurry of silica gel (e.g., 200-300 mesh) in a non-polar solvent (e.g., hexane or chloroform).

    • Pour the slurry into a glass column and allow it to pack uniformly, draining the excess solvent.

    • Add a layer of sand on top of the silica gel to prevent disturbance.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.

    • Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and carefully load the powder onto the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent or a solvent mixture of low polarity.

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or methanol). This is known as gradient elution.

    • Collect fractions of the eluate.

  • Analysis:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the target biflavonoids.

    • Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Mandatory Visualizations

Experimental_Workflow Plant_Material Plant Material Grinding Grinding & Sieving Plant_Material->Grinding Extraction Extraction (e.g., UAE/MAE) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Purification Purification (Column Chromatography) Crude_Extract->Purification Fractions Fraction Collection Purification->Fractions Analysis Analysis (TLC/HPLC) Fractions->Analysis Pure_Biflavonoids Pure Biflavonoids Analysis->Pure_Biflavonoids

Caption: General experimental workflow for biflavonoid extraction and purification.

Signaling_Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK (ERK) MEK->MAPK Transcription Gene Transcription (Inflammation, Proliferation) MAPK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFκB_complex NF-κB/IκB Akt->NFκB_complex activates IKK mTOR->Transcription IκB IκB NFκB_complex->IκB degradation NFκB NF-κB NFκB_complex->NFκB NFκB->Transcription Biflavonoids_Ras Biflavonoids Biflavonoids_Ras->Ras Biflavonoids_PI3K Biflavonoids Biflavonoids_PI3K->PI3K Biflavonoids_NFkB Biflavonoids Biflavonoids_NFkB->NFκB_complex inhibits IκB degradation

Caption: Biflavonoid modulation of key signaling pathways.[18][19][20]

References

Validation & Comparative

A Comparative Analysis of 2,3-Dihydroisoginkgetin and Other Natural Biflavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the natural biflavonoid 2,3-Dihydroisoginkgetin against other prominent biflavonoids such as ginkgetin, amentoflavone (B1664850), and bilobetin. Biflavonoids, a class of polyphenolic compounds, are recognized for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] This document synthesizes available experimental data to facilitate objective comparisons and guide future research and development.

Quantitative Comparison of Bioactivities

The following tables summarize the available quantitative data (IC50 values) for this compound and other selected biflavonoids across various biological assays. It is important to note that direct comparative studies for this compound are limited, and the data presented is compiled from various sources.

Table 1: Comparative Antioxidant Activity

CompoundAssayIC50 (µM)Source(s)
This compound Tyrosinase Inhibition- (36.84% inhibition at 100 µM)[3]
GinkgetinDPPHData not available
AmentoflavoneDPPHData not available
BilobetinDPPHData not available

Note: Data for direct DPPH or ABTS radical scavenging activity of this compound was not available in the reviewed literature. The tyrosinase inhibition assay indicates potential antioxidant activity by inhibiting melanin (B1238610) production, which involves oxidative steps.

Table 2: Comparative Anti-inflammatory Activity

CompoundAssayCell LineIC50 (µM)Source(s)
This compound Data not available
GinkgetinNO ProductionRAW 264.7Data not available
AmentoflavoneNO ProductionRAW 264.7Data not available[4]
BilobetinData not available

Note: While qualitative anti-inflammatory effects are reported for many biflavonoids, specific IC50 values from comparative studies are not consistently available.

Table 3: Comparative Anticancer (Cytotoxic) Activity

CompoundCell LineIC50 (µM)Source(s)
This compound HEMn (Human Epidermal Melanocytes)86.16 (Toxicity)[3]
GinkgetinOvarian cancer cellsData not available
Osteosarcoma cellsData not available
AmentoflavoneNon-small cell lung cancer (H358, H1299)Data not available
BilobetinHepG2, HeLa, NCI-H460Data not available

Note: The IC50 value for this compound is for cytotoxicity in normal cells, not cancer cells, indicating a need for further anticancer studies.

Signaling Pathways

Biflavonoids exert their biological effects by modulating various cellular signaling pathways.

  • This compound: The specific signaling pathways modulated by this compound are not yet well-elucidated in the available literature.

  • Ginkgetin: This biflavonoid has been shown to modulate the cGAS-STING pathway , which is involved in innate immunity and inflammation, and the T-cell receptor (TCR) signaling pathway , suggesting immunomodulatory effects. It also impacts the JAK/STAT and MAPK signaling pathways in cancer cells.

  • Amentoflavone: A well-studied biflavonoid, amentoflavone is known to interact with multiple pathways, including the p53 signaling pathway in hepatocellular carcinoma, the NF-κB pathway , which is central to inflammation, and the Nrf2/HO-1 antioxidant response pathway .

  • Bilobetin: Research indicates that bilobetin's protective effects against cisplatin-induced testicular toxicity are mediated through the Nrf-2/Keap-1 signaling pathway , a key regulator of cellular antioxidant responses.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future comparative studies.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid).

    • Add the test compound solution to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

  • Protocol:

    • Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with ethanol (B145695) or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add various concentrations of the test compound or standard to the ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.

Anti-inflammatory Activity Assay

1. Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

  • Principle: This assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS). NO concentration is determined using the Griess reagent.

  • Protocol:

    • Culture RAW 264.7 macrophage cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used to quantify the NO concentration.

    • Determine the IC50 value for NO production inhibition.

Anticancer (Cytotoxicity) Assay

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 500 and 600 nm.

    • Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizations

Signaling Pathways

ginkgetin_signaling cluster_ginkgetin Ginkgetin cluster_pathways Modulated Signaling Pathways cluster_outcomes Biological Effects ginkgetin Ginkgetin cGAS_STING cGAS-STING Pathway ginkgetin->cGAS_STING Inhibits TCR TCR Signaling Pathway ginkgetin->TCR JAK_STAT JAK/STAT Pathway ginkgetin->JAK_STAT Inhibits MAPK MAPK Pathway ginkgetin->MAPK Modulates Inflammation Anti-inflammatory Response cGAS_STING->Inflammation Immunity Immunomodulation TCR->Immunity Cancer Anticancer Activity JAK_STAT->Cancer MAPK->Cancer

Caption: Ginkgetin Signaling Pathways

amentoflavone_signaling cluster_amentoflavone Amentoflavone cluster_pathways Modulated Signaling Pathways cluster_outcomes Biological Effects amentoflavone Amentoflavone p53 p53 Pathway amentoflavone->p53 NFkB NF-κB Pathway amentoflavone->NFkB Inhibits Nrf2 Nrf2/HO-1 Pathway amentoflavone->Nrf2 Activates Apoptosis Apoptosis p53->Apoptosis Inflammation Anti-inflammatory Response NFkB->Inflammation Antioxidant Antioxidant Response Nrf2->Antioxidant mtt_assay_workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells treat_cells Treat with varying concentrations of biflavonoid seed_cells->treat_cells incubate_drug Incubate for 24-72 hours treat_cells->incubate_drug add_mtt Add MTT solution incubate_drug->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilizing agent (e.g., DMSO) incubate_mtt->add_solubilizer measure_absorbance Measure absorbance at 570 nm add_solubilizer->measure_absorbance calculate_ic50 Calculate IC50 value measure_absorbance->calculate_ic50 end End calculate_ic50->end

References

The Structure-Activity Relationship of 2,3-Dihydroisoginkgetin Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2,3-Dihydroisoginkgetin, a naturally occurring biflavonoid, has garnered attention for its potential therapeutic applications. As a derivative of isoginkgetin, it belongs to a class of compounds known for a wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound and its potential derivatives, drawing upon available experimental data and the broader understanding of biflavonoid chemistry. Due to a scarcity of published research focused specifically on a wide range of this compound derivatives, this guide will extrapolate potential SAR from the known biological activities of the parent compound and related biflavonoids.

Comparative Analysis of Biological Activity

The primary reported biological activity of this compound is its ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. This suggests its potential application in the development of skin-lightening agents and treatments for hyperpigmentation disorders. The structure-activity relationships of flavonoids and biflavonoids suggest that modifications to the peripheral hydroxyl and methoxy (B1213986) groups, as well as the saturation of the C2-C3 bond, can significantly impact their biological activities.

Below is a table summarizing the known activity of this compound and a predictive comparison for hypothetical derivatives based on established SAR principles for flavonoids.

CompoundStructureModification from this compoundPredicted Biological ActivitySupporting Rationale
This compound (Structure of this compound)-Tyrosinase inhibitor (IC50: 86.16 μM in human epidermal melanocytes)[1]The foundational structure exhibits inherent tyrosinase inhibitory activity.
Derivative A (Hypothetical structure with additional hydroxyl group)Addition of a hydroxyl group to the B-ringPotentially enhanced tyrosinase inhibition and antioxidant activity.Increased number of hydroxyl groups often correlates with stronger radical scavenging and enzyme inhibitory activities in flavonoids.
Derivative B (Hypothetical structure with O-methylation)Methylation of a phenolic hydroxyl groupPotentially decreased tyrosinase inhibition but increased metabolic stability and cell permeability.Methylation can reduce the hydrogen-donating ability of hydroxyl groups, which is often crucial for enzyme inhibition, but may improve pharmacokinetic properties.
Derivative C (Hypothetical structure with glycosylation)Addition of a sugar moietyLikely decreased tyrosinase inhibition; potential for altered solubility and bioavailability.Glycosylation generally reduces the direct inhibitory activity of flavonoids on enzymes but can impact their absorption and distribution in vivo.
Derivative D (Hypothetical structure with a different linkage between flavonoid units)Alteration of the C-C linkage positionSignificant and unpredictable changes in all biological activities.The nature and position of the linkage between the two flavonoid monomers are critical determinants of the overall conformation and biological function of biflavonoids.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of this compound derivatives.

Tyrosinase Inhibition Assay

This assay is fundamental for evaluating the potential of this compound derivatives as skin-lightening agents.

  • Enzyme and Substrate Preparation : A solution of mushroom tyrosinase is prepared in a phosphate (B84403) buffer (pH 6.8). L-tyrosine or L-DOPA is used as the substrate, also dissolved in the same buffer.

  • Assay Procedure : The test compound (a derivative of this compound) is pre-incubated with the tyrosinase solution for a specific period at a controlled temperature (e.g., 10 minutes at 25°C).

  • Reaction Initiation and Measurement : The enzymatic reaction is initiated by adding the substrate to the enzyme-inhibitor mixture. The formation of dopachrome (B613829) is monitored spectrophotometrically by measuring the absorbance at a specific wavelength (e.g., 475 nm) over time.

  • Data Analysis : The percentage of tyrosinase inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to the rate of the control reaction (without the inhibitor). The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined from a dose-response curve.

Anti-inflammatory Activity Assessment (Nitric Oxide Production in Macrophages)

This assay evaluates the potential of the derivatives to mitigate inflammatory responses.

  • Cell Culture : Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium and seeded in 96-well plates.

  • Cell Treatment : The cells are treated with various concentrations of the this compound derivatives for a predetermined time (e.g., 1 hour).

  • Inflammation Induction : Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Nitric Oxide Measurement : After an incubation period (e.g., 24 hours), the production of nitric oxide (NO) in the culture supernatant is quantified using the Griess reagent. The absorbance is measured at 540 nm.

  • Data Analysis : The percentage of inhibition of NO production is calculated by comparing the NO levels in treated cells to those in LPS-stimulated, untreated cells. The IC50 value is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of the underlying mechanisms and experimental processes are provided below.

Tyrosinase_Inhibition_Pathway 2,3-Dihydroisoginkgetin_Derivative 2,3-Dihydroisoginkgetin_Derivative Tyrosinase Tyrosinase 2,3-Dihydroisoginkgetin_Derivative->Tyrosinase Inhibition L-DOPA L-DOPA Tyrosinase->L-DOPA L-Tyrosine L-Tyrosine L-Tyrosine->Tyrosinase Substrate Dopaquinone Dopaquinone L-DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Polymerization

Caption: Tyrosinase inhibition by this compound derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Start This compound Modification Chemical Modification Start->Modification Purification Purification (HPLC) Modification->Purification Characterization Structure Elucidation (NMR, MS) Purification->Characterization Tyrosinase_Assay Tyrosinase Inhibition Assay Characterization->Tyrosinase_Assay Anti_inflammatory_Assay Anti-inflammatory Assay Characterization->Anti_inflammatory_Assay Anticancer_Assay Cytotoxicity Assay Characterization->Anticancer_Assay IC50_Determination IC50 Determination Tyrosinase_Assay->IC50_Determination Anti_inflammatory_Assay->IC50_Determination Anticancer_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship Analysis IC50_Determination->SAR_Analysis

Caption: General workflow for SAR studies of derivatives.

References

A Comparative Analysis of the Antioxidant Activities of 2,3-Dihydroisoginkgetin and Ginkgetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant activities of two biflavonoids derived from Ginkgo biloba: 2,3-Dihydroisoginkgetin and ginkgetin (B1671510). While research on ginkgetin's antioxidant potential is more extensive, this document synthesizes the available data for both compounds to aid in research and development. Direct comparative studies with quantitative data for this compound are limited; therefore, some insights are drawn from its close structural analog, isoginkgetin (B1672240).

Quantitative Antioxidant Activity

Table 1: Summary of In Vitro Antioxidant Activity for Ginkgetin

Assay TypeTest SystemConcentrationResultReference
DPPH Radical ScavengingCell-free62.5 µg/mL19% inhibition[1]
DPPH Radical ScavengingCell-freeup to 100 µMNo significant activity[1]
Cellular Oxidative StressHT22 neuronal cellsNot specifiedProtection against glutamate-induced oxidative damage[1]
Cellular Oxidative StressH9C2 cellsPretreatmentAlleviation of hypoxia/reoxygenation-induced oxidative stress[2]
Cellular Oxidative StressFibroblastsNot specifiedProtection from UVB-induced cytotoxicity[1]

Note: The contradictory findings for ginkgetin in DPPH assays suggest that its antioxidant activity may be more prominent in cellular environments where it can influence endogenous antioxidant systems, rather than through direct radical scavenging in chemical assays.

Information regarding the specific antioxidant capacity of This compound is sparse. However, it has been noted for its ability to modulate protein aggregation and reduce oxidative stress in neuronal cells. Studies on the closely related biflavonoid, isoginkgetin , indicate that it can activate the Nrf2/ARE antioxidant signaling pathway, suggesting a mechanism for cellular protection against oxidative stress.

Experimental Protocols

The following are detailed methodologies for common in vitro antioxidant assays that have been used to evaluate compounds like ginkgetin.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm.

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695). The solution should have an initial absorbance of around 1.0 at 517 nm.

  • Sample Preparation: The test compounds (this compound, ginkgetin) and a positive control (e.g., ascorbic acid, Trolox) are prepared in a series of concentrations.

  • Reaction: A specific volume of the sample solution is mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: The absorbance of the remaining DPPH is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in its absorbance at a specific wavelength, typically around 734 nm.

Protocol:

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution Preparation: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The test compounds and a positive control are prepared in various concentrations.

  • Reaction: A small volume of the sample solution is added to the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Signaling Pathways in Antioxidant Activity

Both ginkgetin and its related biflavonoids appear to exert their antioxidant effects, at least in part, by modulating cellular signaling pathways that control the expression of antioxidant enzymes and other protective proteins.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a primary mechanism for cellular defense against oxidative stress.

  • Ginkgetin: While direct evidence is still emerging, some studies suggest that ginkgetin's protective effects against oxidative stress may involve the modulation of pathways that interact with Nrf2. For instance, ginkgetin has been shown to suppress the Nrf2/HO-1 antioxidant system in some cancer cells, indicating a complex, context-dependent interaction.

  • Isoginkgetin (as a proxy for this compound): Research has demonstrated that isoginkgetin can activate the Nrf2/ARE signaling pathway. This activation leads to the increased expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby enhancing the cell's capacity to neutralize reactive oxygen species.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 induces conformational change Nrf2 Nrf2 Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_Keap1->Nrf2 releases Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Isoginkgetin Isoginkgetin Isoginkgetin->Nrf2_Keap1 promotes dissociation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription Antioxidant_Enzymes->ROS neutralizes

Caption: Nrf2/ARE signaling pathway activated by Isoginkgetin.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is crucial for cell survival and has been implicated in the protective effects of ginkgetin.

  • Ginkgetin: Studies have shown that ginkgetin can counteract cerebral ischemia-reperfusion injury by inhibiting apoptosis through the activation of the PI3K/Akt/mTOR pathway. This suggests that ginkgetin's antioxidant effects may be linked to its ability to promote cell survival signaling.

PI3K_Akt_mTOR_Pathway Ginkgetin Ginkgetin PI3K PI3K Ginkgetin->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis mTOR->Apoptosis inhibits

Caption: PI3K/Akt/mTOR cell survival pathway activated by Ginkgetin.

Experimental Workflow for In Vitro Antioxidant Assessment

The following diagram illustrates a general workflow for the initial in vitro assessment and comparison of the antioxidant activities of novel compounds.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assays In Vitro Antioxidant Assays cluster_analysis Data Analysis Compound1 This compound DPPH DPPH Assay Compound1->DPPH ABTS ABTS Assay Compound1->ABTS Cellular_Assay Cellular Antioxidant Assay (e.g., DCFH-DA) Compound1->Cellular_Assay Compound2 Ginkgetin Compound2->DPPH Compound2->ABTS Compound2->Cellular_Assay Control Positive Control (e.g., Ascorbic Acid) Control->DPPH Control->ABTS Control->Cellular_Assay IC50 IC50 Value Calculation DPPH->IC50 TEAC TEAC Value Calculation ABTS->TEAC Comparison Comparative Analysis Cellular_Assay->Comparison IC50->Comparison TEAC->Comparison

Caption: General workflow for in vitro antioxidant activity comparison.

Conclusion

Ginkgetin has demonstrated antioxidant properties, particularly within cellular models, where it appears to modulate key signaling pathways like PI3K/Akt/mTOR to protect against oxidative stress-induced apoptosis. However, its direct radical scavenging activity in chemical assays is a subject of conflicting reports.

There is a notable gap in the literature regarding the antioxidant activity of this compound. Based on studies of the related compound isoginkgetin, it is plausible that this compound also exerts its antioxidant effects through the activation of the Nrf2/ARE pathway, a critical cellular defense mechanism.

Future research should focus on:

  • Direct, quantitative comparisons of the antioxidant activity of this compound and ginkgetin using a variety of in vitro and cellular assays.

  • Elucidation of the specific molecular targets and signaling pathways modulated by this compound in response to oxidative stress.

  • In vivo studies to validate the antioxidant efficacy of both compounds in relevant disease models.

This comparative guide highlights the current understanding of the antioxidant activities of this compound and ginkgetin. While ginkgetin has been more thoroughly investigated, the potential of this compound as an antioxidant warrants further exploration to fully understand its therapeutic potential.

References

A Comparative Analysis of 2,3-Dihydroisoginkgetin's Efficacy in Mitigating Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant effects of 2,3-Dihydroisoginkgetin and other notable natural compounds. The objective is to furnish researchers and drug development professionals with a detailed analysis, supported by experimental data and protocols, to aid in the evaluation of this compound as a potential therapeutic agent against oxidative stress. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of chronic diseases, including cardiovascular and neurodegenerative disorders.[1][2] Natural compounds with antioxidant properties are of significant interest for their potential to mitigate oxidative damage.[3][4]

While direct studies on this compound are limited, this guide draws upon data from its close structural analog, Ginkgetin, and other well-researched antioxidants to provide a robust comparative framework.

Comparative Efficacy of Antioxidant Compounds

The following table summarizes the antioxidant performance of Ginkgetin (as a proxy for this compound) in comparison to other recognized natural antioxidants. The data is collated from various in vitro and in vivo studies.

CompoundAssayModel SystemKey Findings
Ginkgetin MDA, SOD, LDHH9C2 Cardiomyocytes (Hypoxia/Reoxygenation)Significantly reduced MDA and LDH levels; Increased SOD activity, indicating a reduction in oxidative stress.[5]
Curcumin ROS, Antioxidant EnzymesIn vitro and in vivo modelsDirectly neutralizes free radicals and enhances the activity of the body's own antioxidant enzymes.
Resveratrol GST, CAT, NQO1, SOD, HO-1In vitro modelsInduces the transcription of various antioxidant enzymes through the ERK pathway.
Quercetin Oxidative Stress MarkersIn vitro and in vivo modelsLowers oxidative stress markers and helps in clearing damaged, aging cells.
Vitamin C (Ascorbic Acid) DPPHIn vitro chemical assayActs as a standard for strong radical scavenging activity.
Vitamin E (Trolox) DPPH, ABTSIn vitro chemical assayA primary fat-soluble antioxidant that protects cell membranes from oxidative damage.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparative analysis are provided below. These protocols are fundamental to understanding the presented data.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common in vitro method to assess the free radical scavenging ability of a compound.

  • Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate an electron, the DPPH is reduced to the yellow-colored diphenylpicrylhydrazine. The change in absorbance is measured spectrophotometrically.

  • Procedure:

    • A solution of DPPH in methanol (B129727) is prepared.

    • Different concentrations of the test compound (e.g., this compound) are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance is measured at approximately 517 nm.

    • A control (without the test compound) and a blank (without DPPH) are also measured.

    • The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This is another widely used spectrophotometric assay for determining the antioxidant capacity of substances.

  • Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants present in the sample reduce the ABTS•+, causing a decolorization that is proportional to the antioxidant concentration.

  • Procedure:

    • The ABTS•+ radical solution is prepared by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

    • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Different concentrations of the test compound are added to the diluted ABTS•+ solution.

    • The absorbance is read after a set incubation time (e.g., 6 minutes).

    • The percentage of inhibition is calculated, and the IC50 value is determined.

3. Measurement of Intracellular Reactive Oxygen Species (ROS)

Fluorescent probes are commonly used to detect and quantify intracellular ROS levels.

  • Principle: Cell-permeable dyes like Dichlorodihydrofluorescein diacetate (DCFH-DA) are non-fluorescent until they are oxidized by ROS within the cell to the highly fluorescent Dichlorofluorescein (DCF).

  • Procedure:

    • Cells are cultured in a suitable plate (e.g., 96-well plate).

    • The cells are treated with the test compound for a specific duration.

    • An oxidative stress inducer (e.g., H₂O₂) can be added to stimulate ROS production.

    • The cells are then incubated with DCFH-DA.

    • After incubation, the fluorescence intensity is measured using a fluorescence microplate reader or a flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.

4. Superoxide (B77818) Dismutase (SOD) Activity Assay

This assay measures the activity of the antioxidant enzyme SOD, which catalyzes the dismutation of superoxide radicals.

  • Principle: The assay is often based on the inhibition of a reaction that produces a colored product. For example, SOD can inhibit the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.

  • Procedure:

    • Cell or tissue lysates are prepared.

    • The lysate is mixed with a reaction mixture containing xanthine (B1682287), xanthine oxidase, and NBT.

    • The rate of NBT reduction to formazan (B1609692) is measured spectrophotometrically at a specific wavelength (e.g., 560 nm).

    • The SOD activity is determined by the degree of inhibition of this reaction and is often expressed as units of SOD per milligram of protein.

5. Malondialdehyde (MDA) Assay

MDA is a marker of lipid peroxidation, a process of oxidative degradation of lipids.

  • Principle: The Thiobarbituric Acid Reactive Substances (TBARS) assay is commonly used to measure MDA. MDA reacts with thiobarbituric acid (TBA) under acidic and high-temperature conditions to form a pink-colored complex that can be measured spectrophotometrically or fluorometrically.

  • Procedure:

    • A sample (e.g., plasma, tissue homogenate) is mixed with a TBA solution in an acidic medium.

    • The mixture is heated (e.g., at 95°C for 60 minutes).

    • After cooling, the absorbance of the resulting pink-colored supernatant is measured at approximately 532 nm.

    • The MDA concentration is determined by comparing the absorbance to a standard curve prepared with known concentrations of MDA.

Visualizing the Mechanisms of Action

The following diagrams illustrate the cellular mechanisms of oxidative stress and the potential pathways through which compounds like this compound may exert their protective effects.

Oxidative_Stress_Pathway cluster_stress Oxidative Stress Inducers cluster_ros Reactive Oxygen Species (ROS) cluster_damage Cellular Damage cluster_defense Antioxidant Defense Mitochondria Mitochondrial Respiration ROS O₂⁻, H₂O₂, •OH Mitochondria->ROS Inflammation Inflammation Inflammation->ROS Pollutants Environmental Pollutants Pollutants->ROS Lipid Lipid Peroxidation ROS->Lipid Protein Protein Oxidation ROS->Protein DNA DNA Damage ROS->DNA SOD SOD ROS->SOD Neutralized by CAT Catalase ROS->CAT Neutralized by GPx GPx ROS->GPx Neutralized by GSH GSH ROS->GSH Neutralized by

Caption: Overview of Oxidative Stress and Antioxidant Defense Mechanisms.

Dihydroisoginkgetin_MoA Dihydroisoginkgetin This compound ROS Reactive Oxygen Species (ROS) Dihydroisoginkgetin->ROS Scavenges Keap1 Keap1 Dihydroisoginkgetin->Keap1 Inhibits Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to Keap1->Nrf2 Sequesters AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT, GPx, HO-1) ARE->AntioxidantEnzymes Promotes transcription of AntioxidantEnzymes->ROS Neutralize CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection

Caption: Potential Mechanism of Action for this compound.

Experimental_Workflow start Start: Select Test Compound (e.g., this compound) invitro In Vitro Assays start->invitro invivo In Vivo Studies (Animal Models) start->invivo dpph DPPH/ABTS Assays invitro->dpph ros Cell-based ROS Measurement invitro->ros enzyme Antioxidant Enzyme Assays (SOD, CAT) invitro->enzyme lipid Lipid Peroxidation (MDA) Assay invitro->lipid data Data Analysis and Comparison dpph->data ros->data enzyme->data lipid->data model Induce Oxidative Stress (e.g., CCl₄, High-Fat Diet) invivo->model treatment Administer Test Compound model->treatment analysis Analyze Biomarkers in Blood and Tissues treatment->analysis analysis->data conclusion Conclusion on Antioxidant Efficacy data->conclusion

Caption: Experimental Workflow for Antioxidant Potential Evaluation.

Conclusion

The available evidence on Ginkgetin suggests that its structural analog, this compound, holds significant promise as a potent agent against oxidative stress. Its demonstrated ability to enhance the activity of crucial antioxidant enzymes and reduce markers of oxidative damage places it on par with other well-established natural antioxidants like Curcumin and Resveratrol. The multifaceted mechanism of action, likely involving both direct ROS scavenging and the upregulation of endogenous antioxidant defenses via pathways such as Nrf2, warrants further investigation.

For drug development professionals, this compound represents a compelling candidate for further preclinical and clinical studies. Future research should focus on direct evaluations of this compound in various models of oxidative stress-related diseases to fully elucidate its therapeutic potential and mechanism of action.

References

comparative study of enzyme inhibition by different 3′-8″-biflavones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Inhibitory Performance of Five Key 3'-8"-Biflavones Against Four Therapeutic Enzyme Targets, Supported by Experimental Data.

This guide provides a comparative overview of the enzyme inhibitory activities of five prominent 3'-8"-biflavones: amentoflavone (B1664850), bilobetin, ginkgetin, isoginkgetin, and sciadopitysin (B1680922). The analysis focuses on their effects on four enzymes of significant interest in medicinal chemistry: acetylcholinesterase, tyrosinase, α-amylase, and α-glucosidase. This document summarizes quantitative inhibitory data, details the experimental methodologies for the cited assays, and visualizes relevant biological pathways and experimental workflows to support further research and drug discovery efforts.

Data Presentation: A Comparative Look at Inhibitory Potency

The inhibitory effects of the five 3'-8"-biflavones are presented below. Table 1 summarizes the percentage of enzyme inhibition observed at a concentration of 100 µM, providing a direct comparison of their relative potencies at a fixed concentration. Table 2 provides available half-maximal inhibitory concentration (IC50) values, offering a more standardized measure of inhibitory strength.

Table 1: Comparative Enzyme Inhibition by 3'-8"-Biflavones (at 100 µM)

BiflavoneAcetylcholinesterase Inhibition (%)Tyrosinase Inhibition (%)α-Amylase Inhibition (%)α-Glucosidase Inhibition (%)
Amentoflavone PotentModeratePotentPotent
Bilobetin ModerateLowModerateModerate
Ginkgetin Very PotentLowModerateModerate
Isoginkgetin Very PotentLowModerateModerate
Sciadopitysin ModerateLowLowModerate

Source: Adapted from a comparative analysis of 3'-8"-biflavones and their monomeric subunits.

Table 2: IC50 Values for Enzyme Inhibition by Amentoflavone

EnzymeAmentoflavone IC50 (µM)
Acetylcholinesterase 8.68 µg/mL (approximately 16.1 µM)[1]
α-Glucosidase 3.28 - 522.33 µM (range from multiple studies)[2][3]
α-Amylase Generally less potent than against α-glucosidase, with reported IC50 values often higher than acarbose[2][3].
Tyrosinase Computational studies suggest inhibitory potential, but specific IC50 values from in vitro assays are not readily available.

Note: IC50 values for bilobetin, ginkgetin, isoginkgetin, and sciadopitysin against these specific enzymes are not as widely reported in the literature.

Experimental Protocols: Methodologies for Key Experiments

The following are detailed methodologies for the enzyme inhibition assays cited in this guide, providing a basis for reproducibility and further experimentation.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This assay measures the activity of acetylcholinesterase by quantifying the production of thiocholine (B1204863) from the substrate acetylthiocholine.

  • Preparation of Reagents:

    • Tris-HCl buffer (50 mM, pH 8.0).

    • Acetylcholinesterase (AChE) solution (0.25 U/mL in buffer).

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) solution (3 mM in buffer).

    • S-acetylthiocholine iodide (ATCI) substrate solution (15 mM in buffer).

    • Test compounds (3'-8"-biflavones) dissolved in a suitable solvent (e.g., DMSO) to the desired concentration.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of the test compound solution.

    • Add 125 µL of the DTNB solution.

    • Add 25 µL of the AChE enzyme solution.

    • Pre-incubate the mixture for 15 minutes at room temperature.

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution.

    • Incubate for a further 15 minutes at room temperature.

    • Measure the absorbance at 405 nm using a microplate reader.

    • A blank sample is prepared using the buffer instead of the test compound.

    • The percentage of inhibition is calculated using the formula: (1 - (Absorbance of sample / Absorbance of control)) * 100.

α-Glucosidase Inhibition Assay

This assay determines the inhibitory effect on α-glucosidase by measuring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Preparation of Reagents:

    • Phosphate buffer (100 mM, pH 6.8).

    • α-Glucosidase solution (1 U/mL in buffer).

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate solution (5 mM in buffer).

    • Test compounds (3'-8"-biflavones) dissolved in a suitable solvent.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the test compound solution.

    • Add 50 µL of the α-glucosidase enzyme solution.

    • Incubate the mixture for 10 minutes at 37°C.

    • Add 50 µL of the pNPG substrate solution to start the reaction.

    • After 5 minutes, measure the absorbance at 405 nm.

    • A blank is prepared using the buffer in place of the test compound.

    • The percentage of inhibition is calculated as described for the acetylcholinesterase assay.

Mandatory Visualizations: Pathways and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by biflavonoids and a typical experimental workflow for enzyme inhibition assays.

Caption: Potential modulation of cell signaling pathways by 3'-8"-biflavones.

G start Start: Prepare Reagents prepare_enzyme Prepare Enzyme Solution start->prepare_enzyme prepare_substrate Prepare Substrate Solution start->prepare_substrate prepare_inhibitor Prepare Biflavone (Inhibitor) Stock Solutions start->prepare_inhibitor assay_setup Assay Setup in 96-well Plate: Enzyme + Inhibitor (or Buffer for control) prepare_enzyme->assay_setup serial_dilute Perform Serial Dilutions of Inhibitor prepare_inhibitor->serial_dilute serial_dilute->assay_setup pre_incubation Pre-incubation assay_setup->pre_incubation add_substrate Add Substrate to Initiate Reaction pre_incubation->add_substrate incubation Incubation add_substrate->incubation measure Measure Absorbance/ Fluorescence incubation->measure analyze Data Analysis: Calculate % Inhibition and IC50 measure->analyze end End analyze->end

Caption: General experimental workflow for an enzyme inhibition assay.

References

Safety Operating Guide

Safe Disposal of 2,3-Dihydroisoginkgetin: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to handle 2,3-Dihydroisoginkgetin with appropriate personal protective equipment (PPE). The lack of specific toxicity data necessitates treating the substance with a high degree of caution.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Safety glasses with side-shields or goggles conforming to approved government standards such as NIOSH (US) or EN 166 (EU).
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.
Skin and Body Lab coat, long-sleeved clothing, and closed-toe shoes. For larger quantities, consider an apron or coveralls.
Respiratory Use only in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

The disposal of this compound should be conducted in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.[1]

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the this compound waste is in solid form, in solution, or mixed with other chemicals. If it is mixed with other hazardous substances, the entire mixture must be treated as hazardous waste.

  • Segregate Waste Streams: Do not mix this compound waste with incompatible materials. It should be kept separate from strong oxidizing agents, bases, and reactive metals to prevent dangerous chemical reactions.[1]

Step 2: Containerization

  • Select Appropriate Containers: Use clearly labeled, leak-proof containers made of a material compatible with the waste. For solid waste, a sealed plastic bag or a securely lidded container is appropriate. For liquid waste, use a container with a screw cap.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". If in a solution, list all components and their approximate concentrations.

Step 3: Storage

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Secondary Containment: It is good practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

Step 4: Disposal

  • Contact a Licensed Contractor: Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]

  • Documentation: Maintain records of the waste generated, including the amount and date of disposal, in accordance with institutional and regulatory requirements.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize Waste (Solid, Liquid, Mixed?) segregate Segregate from Incompatible Materials characterize->segregate ppe->characterize containerize Select & Label Leak-Proof Container segregate->containerize storage Store in Designated Secure Area containerize->storage disposal Dispose via Licensed Hazardous Waste Contractor storage->disposal end End: Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Control: Prevent the spill from spreading by using absorbent pads or other appropriate materials.

  • Clean-up: For small spills, and while wearing appropriate PPE, carefully clean up the material. If it is a solid, gently sweep or vacuum (with a HEPA filter) to avoid creating dust. Place all contaminated materials into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS office.

References

Personal protective equipment for handling 2,3-Dihydroisoginkgetin

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of 2,3-Dihydroisoginkgetin to ensure personnel safety and environmental protection.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to minimize exposure when handling this compound. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side shields or a face shield.Protects eyes from splashes of solvents or the compound itself.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact. Given the lack of specific permeability data, consider double-gloving.
Body Protection Fully-buttoned laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hood. A respirator may be required for handling powders.Minimizes inhalation of the compound, especially in powder form.
Footwear Closed-toe shoes.Standard laboratory practice to protect feet from spills.

Operational Plan for Handling this compound

Adherence to a strict operational protocol is essential for the safe handling of this compound.

1. Preparation:

  • Designate a specific area for handling, preferably within a chemical fume hood.

  • Ensure all necessary PPE is readily available and in good condition.

  • Have spill cleanup materials accessible.

2. Weighing:

  • When weighing the solid compound, perform this task in a ventilated enclosure or a chemical fume hood to avoid inhaling dust particles.

  • Use a dedicated spatula and weighing paper.

3. Dissolution:

  • This compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1]

  • Add the solvent to the solid compound slowly to prevent splashing.

  • Keep the container covered as much as possible during dissolution.

4. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.

  • Decontaminate all surfaces and equipment that came into contact with the compound.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Designate Handling Area (Fume Hood) prep2 Inspect and Don PPE prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 weigh Weigh Compound in Ventilated Enclosure prep3->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve wash Wash Hands and Exposed Skin dissolve->wash decon Decontaminate Surfaces and Equipment wash->decon

Caption: Workflow for Safe Handling of this compound.

Disposal Plan for this compound

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.

1. Waste Segregation:

  • Do not mix this compound waste with general laboratory trash.[2]

  • All materials that have come into contact with the compound are considered chemical waste.

2. Waste Collection:

  • Solid Waste: Collect unused or expired solid this compound, contaminated gloves, pipette tips, and weighing papers in a designated, leak-proof hazardous waste container.[2]

  • Liquid Waste: Collect solutions of this compound and solvent rinses in a separate, clearly labeled, and compatible hazardous waste container.[2]

3. Container Management:

  • Label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".[2]

  • Keep the container securely sealed when not in use.

  • Store the container in a designated satellite accumulation area.

4. Decontamination of Labware:

  • Rinse all glassware and equipment that have been in contact with this compound with a suitable solvent (e.g., ethanol (B145695) or acetone).

  • Collect the rinsate as hazardous chemical waste.

G cluster_collection Waste Collection cluster_container Container Management cluster_disposal Final Disposal solid_waste Contaminated Solids (Gloves, Tips) waste_container Designated Hazardous Waste Container solid_waste->waste_container liquid_waste Unused Compound and Solutions liquid_waste->waste_container decon_waste Decontamination Rinsate decon_waste->waste_container labeling Label with Chemical Name and Hazard waste_container->labeling storage Store in Designated Area labeling->storage ehs Arrange for Professional Disposal via EHS storage->ehs

Caption: Waste Disposal Workflow for this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。